Product packaging for N-(1-Bromo-2-oxopropyl)acetamide(Cat. No.:CAS No. 65765-30-2)

N-(1-Bromo-2-oxopropyl)acetamide

Cat. No.: B3055601
CAS No.: 65765-30-2
M. Wt: 194.03 g/mol
InChI Key: KXZBKYFFKANPPO-UHFFFAOYSA-N
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Description

N-(1-Bromo-2-oxopropyl)acetamide (CAS 65462-70-6) is an organic compound with the molecular formula C5H8BrNO2 and a molecular weight of 194.03 g/mol . It is characterized by an acetamide backbone functionalized with a brominated oxopropyl chain, a structure that typically lends itself to further chemical modification . As such, it serves primarily as a versatile synthetic intermediate in organic chemistry and pharmaceutical research . In chemical synthesis, this bromoacetamide derivative can undergo various reactions, including nucleophilic substitutions where the bromine atom can be replaced by other functional groups . This makes it a valuable building block for the preparation of more complex molecules. While specific biological data for this exact compound is limited, structural analogs and related brominated acetamide compounds are investigated in medicinal chemistry for their potential biological activities, such as antimicrobial and anticancer properties . The mechanism of action for such compounds often involves acting as an alkylating agent, which can modify nucleophilic sites on biomolecules like proteins and DNA, potentially disrupting their function . Disclaimer: This product is intended for research purposes in a controlled laboratory setting. It is strictly for in-vitro studies and is not classified as a drug, medicine, or cosmetic. It is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of human or veterinary administration is strictly prohibited by law .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8BrNO2 B3055601 N-(1-Bromo-2-oxopropyl)acetamide CAS No. 65765-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-bromo-2-oxopropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c1-3(8)5(6)7-4(2)9/h5H,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZBKYFFKANPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(NC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496497
Record name N-(1-Bromo-2-oxopropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65765-30-2
Record name N-(1-Bromo-2-oxopropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(1-Bromo-2-oxopropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the plausible synthesis pathway for N-(1-Bromo-2-oxopropyl)acetamide, a valuable chemical intermediate. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the core synthetic strategy, detailed experimental protocols derived from analogous reactions, and relevant quantitative data.

Introduction

This compound is a halogenated derivative of N-(2-oxopropyl)acetamide. The presence of a bromine atom at the alpha position to the ketone functionality makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The alpha-bromo ketone moiety is highly reactive and susceptible to nucleophilic substitution, making it a key building block in medicinal chemistry and materials science. This guide focuses on the most probable and chemically sound method for its preparation: the direct alpha-bromination of N-(2-oxopropyl)acetamide.

Proposed Synthesis Pathway

The principal synthetic route to this compound involves the electrophilic bromination of the enol or enolate form of N-(2-oxopropyl)acetamide. This is a classic and well-established transformation in organic chemistry for the alpha-halogenation of carbonyl compounds.

The general reaction is as follows:

N-(2-oxopropyl)acetamide + Brominating Agent → this compound

Several brominating agents can be employed for this purpose, with the choice of reagent and reaction conditions influencing the yield and purity of the final product. Common brominating agents suitable for this transformation include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and pyridine hydrobromide perbromide. The reaction is typically carried out in a suitable organic solvent, often with an acid or base catalyst to facilitate the formation of the reactive enol or enolate intermediate.

Experimental Protocols

Method A: Bromination using Elemental Bromine in Acetic Acid

This method is adapted from the bromination of ketones and β-keto esters in an acidic medium[2][3]. The acid catalyzes the enolization of the ketone, which then reacts with bromine.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(2-oxopropyl)acetamide (1.15 g, 10 mmol) in glacial acetic acid (20 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.60 g, 10 mmol) in glacial acetic acid (5 mL) dropwise over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether.

  • If an oil separates, extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with a saturated solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Method B: Bromination using N-Bromosuccinimide (NBS)

NBS is a milder and more selective brominating agent than elemental bromine. This method is adapted from general procedures for the alpha-bromination of ketones[5].

Procedure:

  • Dissolve N-(2-oxopropyl)acetamide (1.15 g, 10 mmol) in carbon tetrachloride or dichloromethane (30 mL) in a 100 mL round-bottom flask.

  • Add N-Bromosuccinimide (1.78 g, 10 mmol) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

  • Reflux the mixture for 1-3 hours, monitoring the reaction by TLC. The reaction can also be initiated by UV light.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize the key reactants and expected outcomes for the proposed synthesis pathways. The quantitative data is estimated based on typical yields for similar alpha-bromination reactions found in the literature.

Table 1: Reactants and Stoichiometry

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Stoichiometric Ratio
N-(2-oxopropyl)acetamideC₅H₉NO₂115.13101.0
Bromine (Method A)Br₂159.81101.0
N-Bromosuccinimide (Method B)C₄H₄BrNO₂177.98101.0

Table 2: Reaction Conditions and Expected Outcomes

ParameterMethod AMethod B
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Glacial Acetic AcidDichloromethane / CCl₄
Catalyst Acid-catalyzedRadical Initiator (e.g., AIBN)
Temperature 0 °C to Room Temp.Reflux
Reaction Time 2-4 hours1-3 hours
Expected Yield 60-80%70-90%
Purity Good to ExcellentHigh

Visualizations

The following diagrams illustrate the synthesis pathway and the logical relationship of the components.

Synthesis_Pathway Starting_Material N-(2-oxopropyl)acetamide Reaction α-Bromination Starting_Material->Reaction Brominating_Agent Brominating Agent (Br₂ or NBS) Brominating_Agent->Reaction Product This compound Reaction->Product Byproduct Byproduct (HBr or Succinimide) Reaction->Byproduct

Caption: Synthesis pathway for this compound.

Experimental_Workflow Start Start Dissolve Dissolve N-(2-oxopropyl)acetamide in Solvent Start->Dissolve Add_Reagent Add Brominating Agent Dissolve->Add_Reagent React Stir at Controlled Temperature Add_Reagent->React Workup Aqueous Workup and Extraction React->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify End End Purify->End

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through the alpha-bromination of N-(2-oxopropyl)acetamide. This technical guide provides two robust, literature-derived protocols using either elemental bromine or N-Bromosuccinimide. The choice of method will depend on the desired selectivity, available reagents, and safety considerations. The provided data and workflows offer a solid foundation for researchers to successfully synthesize this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity.

References

In-Depth Technical Guide to N-(1-Bromo-2-oxopropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(1-Bromo-2-oxopropyl)acetamide, including its chemical identifiers, physicochemical properties, a plausible synthetic route, and a discussion of its potential reactivity and biological significance based on related compounds.

Chemical Identifiers and Properties

This compound is an α-halo ketone derivative. Detailed identifiers and computed properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers for this compound [1]

Identifier TypeIdentifier
CAS Number Not available
PubChem CID 12401220
Molecular Formula C₅H₈BrNO₂
IUPAC Name This compound
InChI InChI=1S/C5H8BrNO2/c1-3(8)5(6)7-4(2)9/h5H,1-2H3,(H,7,9)
InChIKey YLKJGOOOQVPJSO-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC(C(=O)C)Br

Table 2: Physicochemical Properties of this compound (Computed) [1]

PropertyValue
Molecular Weight 194.03 g/mol
XLogP3 -0.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 192.97928 g/mol
Monoisotopic Mass 192.97928 g/mol
Topological Polar Surface Area 46.2 Ų
Heavy Atom Count 9
Formal Charge 0
Complexity 145

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of N-(2-oxopropyl)acetamide with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of an acid catalyst.

Synthesis Proposed Synthesis of this compound Precursor N-(2-oxopropyl)acetamide Product This compound Precursor->Product α-Bromination Reagents N-Bromosuccinimide (NBS) Acid Catalyst (e.g., HBr in Acetic Acid) Reagents->Product Byproduct Succinimide

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the α-bromination of N-(2-oxopropyl)acetamide based on standard procedures for ketone bromination.[4] Note: This protocol has not been experimentally validated for this specific substrate and should be adapted and optimized under appropriate laboratory safety precautions.

Materials:

  • N-(2-oxopropyl)acetamide

  • N-Bromosuccinimide (NBS)

  • Acetic acid (glacial)

  • A catalytic amount of 48% hydrobromic acid (HBr)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-(2-oxopropyl)acetamide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of 48% HBr to the solution.

  • Slowly add N-bromosuccinimide (1.0 - 1.1 equivalents) to the stirred solution. The addition may be portion-wise to control the reaction temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or recrystallization.

Reactivity and Potential Signaling Pathways

Chemical Reactivity

As an α-bromoketone, this compound is expected to be a reactive electrophile. The carbon atom bearing the bromine is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity is central to the utility of α-haloketones in organic synthesis, particularly in the formation of carbon-heteroatom and carbon-carbon bonds.[5] They are common precursors for the synthesis of various heterocyclic compounds, such as thiazoles and imidazoles.

Reactivity Reactivity of this compound AlphaBromoKetone This compound SubstitutionProduct Substitution Product AlphaBromoKetone->SubstitutionProduct SN2 Reaction Nucleophile Nucleophile (Nu-) Nucleophile->SubstitutionProduct Bromide Br-

Caption: General reactivity of α-bromoketones with nucleophiles.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not available in the reviewed literature. However, the α-haloacetamide moiety is present in some biologically active compounds. Haloacetamides are a class of disinfection byproducts found in drinking water, and some have been shown to exhibit cytotoxicity.[6]

The reactivity of the α-bromoketone functionality suggests that this compound could act as an alkylating agent towards biological nucleophiles, such as cysteine residues in proteins. This mechanism of action is common for many enzyme inhibitors and cytotoxic compounds. Covalent modification of key enzymes or proteins could disrupt cellular signaling pathways.

BiologicalActivity Potential Mechanism of Biological Activity Compound This compound CovalentAdduct Covalently Modified Protein Compound->CovalentAdduct Alkylation Protein Protein with Nucleophilic Residue (e.g., Cysteine Thiol) Protein->CovalentAdduct DownstreamEffects Disruption of Signaling Pathway Enzyme Inhibition Cytotoxicity CovalentAdduct->DownstreamEffects

Caption: Hypothetical mechanism of action via protein alkylation.

Experimental Protocols for Biological Evaluation (General)

Given the lack of specific biological data for the title compound, this section provides general experimental protocols that could be employed to assess the biological activity of novel α-haloacetamide compounds.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess cell viability and cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control.

Enzyme Inhibition Assay

To investigate the potential for enzyme inhibition, a specific target enzyme would need to be selected based on a therapeutic hypothesis. For example, if the compound is being investigated as an anticancer agent, a relevant kinase or protease could be chosen.

General Protocol (e.g., for a Kinase):

  • In a multi-well plate, combine the kinase, its specific substrate, and ATP.

  • Add the test compound at various concentrations.

  • Incubate the reaction for a set period at an optimal temperature.

  • Stop the reaction and detect the amount of product formed. This can be done using various methods, such as a luminescent ATP detection assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining after the kinase reaction.

  • Calculate the percentage of enzyme inhibition relative to a control without the inhibitor.

Conclusion

This compound is a halogenated ketone with potential for use as a synthetic intermediate and as a biologically active molecule. While specific experimental data for this compound are scarce, its chemical properties and reactivity can be inferred from the well-established chemistry of α-bromoketones. The provided hypothetical synthesis and general biological evaluation protocols offer a starting point for researchers interested in exploring the properties and applications of this and related compounds. Further research is warranted to fully characterize its synthesis, reactivity, and biological profile.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-(1-Bromo-2-oxopropyl)acetamide in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: As of November 2025, specific biological data for N-(1-Bromo-2-oxopropyl)acetamide is not available in the public domain. This document, therefore, presents a hypothesized mechanism of action based on the well-established reactivity of the α-bromoketone functional group, a key structural feature of this molecule. The experimental data and protocols provided are illustrative and intended to serve as a guide for future research.

Introduction

This compound is a small molecule belonging to the class of α-haloketones. These compounds are characterized by a ketone functional group with a halogen atom on the adjacent carbon. This arrangement makes α-haloketones potent electrophiles and, consequently, highly reactive towards biological nucleophiles.[1][2] This reactivity is the foundation of their biological activity, which often manifests as irreversible enzyme inhibition.[3][4][5] This technical guide will provide a detailed overview of the hypothesized mechanism of action of this compound, focusing on its potential as a covalent inhibitor. It will also outline key experimental protocols for investigating this mechanism and present hypothetical data for illustrative purposes.

Hypothesized Mechanism of Action: Irreversible Covalent Inhibition

The primary mechanism of action for this compound is proposed to be the irreversible covalent modification of nucleophilic residues in proteins , particularly enzymes. This action leads to the inactivation of the target protein. The key functional group responsible for this activity is the α-bromoketone moiety.

The proposed mechanism is a bimolecular nucleophilic substitution (SN2) reaction . The carbon atom attached to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom.[2][6] This electrophilic center is susceptible to attack by biological nucleophiles.

The most likely nucleophilic targets within a protein are the side chains of certain amino acids. The thiol group (-SH) of cysteine is a particularly strong and reactive nucleophile at physiological pH and is a common target for covalent inhibitors.[7] Other potential nucleophilic residues include the imidazole ring of histidine and the ε-amino group of lysine, though they are generally less reactive in this context.

The reaction proceeds as follows:

  • Non-covalent Binding: Initially, this compound may bind non-covalently to a pocket on the target protein, such as the active site of an enzyme.

  • Nucleophilic Attack: The nucleophilic residue (e.g., the thiolate anion of cysteine) attacks the electrophilic carbon atom bearing the bromine atom.

  • Covalent Bond Formation: This attack results in the formation of a covalent thioether bond and the displacement of the bromide ion as a leaving group.

  • Irreversible Inhibition: The formation of this stable covalent adduct permanently modifies the protein, often leading to a conformational change that disrupts its function, resulting in irreversible inhibition.[5]

This proposed mechanism is depicted in the following signaling pathway diagram:

Covalent_Inhibition_Mechanism cluster_0 Step 1: Non-Covalent Binding cluster_1 Step 2: Covalent Modification Enzyme_Cys Target Protein (with Cysteine) Complex Non-covalent Enzyme-Inhibitor Complex Enzyme_Cys->Complex Reversible Binding Inhibitor This compound Inhibitor->Complex Modified_Enzyme Inactive Covalently Modified Protein Complex->Modified_Enzyme Irreversible SN2 Reaction

Caption: Proposed two-step mechanism of irreversible covalent inhibition by this compound.

Data Presentation: Hypothetical Enzyme Inhibition Data

To illustrate the potential biological activity of this compound, the following table summarizes hypothetical quantitative data from a series of in vitro experiments against a panel of cysteine-dependent enzymes.

Target EnzymeIC50 (µM)kinact (min-1)KI (µM)kinact/KI (M-1s-1)
Cysteine Protease 12.50.1510250
Cysteine Protease 215.80.085026.7
Deubiquitinase 15.20.112283.3
Kinase 1 (non-cysteine)> 100N/AN/AN/A
Kinase 2 (cysteine in active site)8.90.093542.9

Note: This data is purely hypothetical and intended for illustrative purposes. IC50 represents the concentration of inhibitor required to reduce enzyme activity by 50%. kinact is the maximal rate of inactivation, KI is the inhibitor concentration at half-maximal inactivation, and kinact/KI is the second-order rate constant of inactivation, which reflects the efficiency of the covalent inhibitor.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the hypothesized mechanism of action of this compound.

In Vitro Enzyme Inhibition Assay (Cysteine Protease)

This protocol is designed to determine the inhibitory potency (IC50) and kinetics of inactivation (kinact and KI) of this compound against a model cysteine protease.

Materials:

  • Purified cysteine protease

  • Fluorogenic peptide substrate for the protease

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5)

  • This compound stock solution in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • IC50 Determination:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 96-well plate, add the enzyme to each well (except for the blank).

    • Add the different concentrations of the inhibitor to the wells and incubate for a fixed time (e.g., 30 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

  • Time-Dependent Inhibition (kinact and KI Determination):

    • Prepare several concentrations of the inhibitor.

    • Incubate the enzyme with each inhibitor concentration for various time points.

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into the assay buffer containing the substrate to initiate the reaction.

    • Measure the residual enzyme activity.

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against time. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine kinact and KI.[8]

Mass Spectrometry for Target Identification and Covalent Adduct Characterization

This protocol outlines a bottom-up proteomics approach to identify the protein target and the specific site of covalent modification.[9][10]

Materials:

  • Cell lysate or purified protein of interest

  • This compound

  • DTT, iodoacetamide (for blocking free cysteines)

  • Trypsin (proteomics grade)

  • LC-MS/MS system (e.g., Orbitrap)

  • Protein database and search software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Protein Labeling:

    • Incubate the purified protein or cell lysate with this compound at a suitable concentration and time.

    • Include a control sample incubated with DMSO.

  • Sample Preparation:

    • Reduce the protein disulfide bonds with DTT.

    • Alkylate the remaining free cysteine residues with iodoacetamide to prevent disulfide scrambling.

    • Separate the proteins by SDS-PAGE.

    • Excise the protein band of interest and perform in-gel digestion with trypsin overnight.

    • Extract the resulting peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

    • The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis:

    • Search the MS/MS data against a protein database.

    • Specify a variable modification corresponding to the mass of this compound minus HBr on cysteine residues.

    • Identify the peptide containing the modification and pinpoint the modified cysteine residue based on the fragmentation pattern.

The following diagram illustrates the experimental workflow for identifying covalent protein modification.

Experimental_Workflow Start Protein Sample (e.g., Cell Lysate) Incubation Incubate with This compound Start->Incubation Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Database Search & Modification Identification LCMS->DataAnalysis Result Identification of Covalently Modified Peptide DataAnalysis->Result

Caption: Workflow for identifying the protein target and modification site using mass spectrometry.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests a mechanism of action based on irreversible covalent inhibition of proteins, particularly those with reactive cysteine residues. The α-bromoketone moiety acts as an electrophilic "warhead" that can form a stable covalent bond with nucleophilic amino acid side chains, leading to the inactivation of the target protein. The experimental protocols outlined in this guide provide a roadmap for validating this hypothesis and characterizing the biological activity of this compound. Further research is necessary to identify the specific protein targets and elucidate the full biological consequences of exposure to this compound.

References

A Technical Guide to N-(1-Bromo-2-oxopropyl)acetamide and its Analogs: Synthesis, Reactivity, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-(1-Bromo-2-oxopropyl)acetamide is a bifunctional molecule belonging to the class of α-halo-N-acylamino ketones. While specific literature on this exact compound is scarce, this guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of its structural analogs. This document serves as a technical resource, offering detailed experimental methodologies and summarizing key data to facilitate further research and development in this area.

Introduction

α-Halo-N-acylamino ketones are a class of organic compounds characterized by a halogen atom and an acylated amino group attached to the α-carbon of a ketone. This unique arrangement of functional groups imparts a distinct reactivity profile, making them valuable intermediates in organic synthesis and potential candidates for biological applications. The presence of two electrophilic centers—the α-carbon bearing the halogen and the carbonyl carbon—allows for a diverse range of chemical transformations. This guide will explore the synthesis, reactivity, and known biological activities of compounds structurally related to this compound, providing a foundational understanding for researchers interested in this chemical space.

Synthesis of α-Bromo-N-acylamino Ketones

The synthesis of α-bromo-N-acylamino ketones can be approached through several routes, typically involving the bromination of an N-acylamino ketone precursor or the acylation of an α-bromo-α-amino ketone. A general synthetic workflow is depicted below.

G cluster_0 Synthetic Pathway to α-Bromo-N-acylamino Ketones start N-acylamino acid intermediate1 N-acylamino ketone start->intermediate1 Ketone formation product α-Bromo-N-acylamino ketone (e.g., this compound) intermediate1->product α-Bromination

Caption: General synthetic workflow for α-bromo-N-acylamino ketones.

Experimental Protocols

Protocol 1: Synthesis of N-(2-oxopropyl)acetamide (Precursor)

Materials:

  • Aminoacetone hydrochloride

  • Acetyl chloride or acetic anhydride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

Procedure:

  • Suspend aminoacetone hydrochloride in the anhydrous solvent and cool the mixture to 0 °C in an ice bath.

  • Add the base dropwise to neutralize the hydrochloride and liberate the free amine.

  • Slowly add acetyl chloride or acetic anhydride to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-oxopropyl)acetamide.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: α-Bromination of N-(2-oxopropyl)acetamide

The direct bromination of the α-carbon of the ketone can be achieved using various brominating agents. Acid-catalyzed bromination is a common method.[1]

Materials:

  • N-(2-oxopropyl)acetamide

  • Bromine (Br₂)

  • Acetic acid (as solvent and catalyst)

Procedure:

  • Dissolve N-(2-oxopropyl)acetamide in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid to the ketone solution at room temperature with stirring.

  • The reaction progress can be monitored by the disappearance of the bromine color.

  • Once the reaction is complete, pour the mixture into water to precipitate the product.

  • Collect the solid product by filtration, wash with water to remove acetic acid, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent.

An alternative method involves the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of an acid like p-toluenesulfonic acid in an ionic liquid, which can offer a more environmentally benign approach.[2][3]

Chemical Properties and Reactivity

α-Bromo-N-acylamino ketones are versatile synthetic intermediates due to their bifunctional nature. The key reactive sites are the electrophilic carbonyl carbon and the α-carbon bearing the bromine atom, which is susceptible to nucleophilic substitution.

G cluster_1 Reactivity of α-Bromo-N-acylamino Ketones start α-Bromo-N-acylamino ketone product1 Heterocycle (e.g., Oxazole) start->product1 Intramolecular cyclization (e.g., Robinson-Gabriel synthesis) product2 Substituted α-amino ketone start->product2 Nucleophilic substitution of Br product3 α,β-Unsaturated ketone start->product3 Dehydrobromination

Caption: Key reactions of α-bromo-N-acylamino ketones.

Heterocycle Synthesis

A prominent reaction of 2-acylamino ketones is the Robinson-Gabriel synthesis to form oxazoles through intramolecular cyclization and dehydration.[4] The presence of the α-bromo group can influence this reaction pathway. Additionally, these compounds are precursors for other heterocycles like imidazoles.[5]

Protocol 3: Example of Imidazole Synthesis from an α-Acylamino Ketone

While not directly from an α-bromo derivative, the following illustrates the conversion of the core structure to a heterocycle.

Materials:

  • Polymer-supported α-acylamino ketone

  • Ammonium acetate

  • Acetic acid

Procedure (based on solid-phase synthesis): [5]

  • Swell the resin-bound α-acylamino ketone in a suitable solvent.

  • Treat the resin with a solution of ammonium acetate in acetic acid.

  • Heat the reaction mixture to promote cyclization.

  • After the reaction is complete, wash the resin and cleave the imidazole product from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid).

  • Purify the resulting imidazole derivative.

Nucleophilic Substitution

The bromine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups at the α-position. This is a common pathway for the synthesis of α-amino ketones from α-bromo ketones.[6]

Potential Biological and Pharmacological Relevance

While no specific biological activity has been reported for this compound, the broader class of α-halo ketones and acetamide derivatives have been investigated for various pharmacological activities.

Table 1: Reported Biological Activities of Related Compound Classes

Compound ClassBiological ActivityReference
N-acyl-α-amino ketonesAntiviral, Anti-inflammatory, Antithrombotic[7]
Acetamide derivativesAntimicrobial, Antioxidant[8]
α-Halo-ketone containing nucleosidesAntineoplastic, Antiviral[9]
Acylhydrazones (related structure)Antibacterial, Antifungal, Anti-inflammatory[10]

The biological activity of these compounds often stems from their ability to act as alkylating agents, potentially modifying biological macromolecules such as proteins and nucleic acids. The α-halo ketone moiety is a known reactive group that can covalently bind to nucleophilic residues in enzyme active sites, leading to irreversible inhibition.

Spectroscopic Data for Structural Elucidation

The structural characterization of this compound and its analogs relies on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Features for α-Bromo-N-acylamino Ketones

TechniqueFeatureExpected Chemical Shift / WavenumberReference
¹H NMR α-CH proton~4.0 - 5.0 ppm[7][11]
N-H proton~7.0 - 9.0 ppm (broad)[7]
Acetyl CH₃ protons~2.0 - 2.5 ppm[11]
Ketone CH₃ protons~2.2 - 2.6 ppm[11]
¹³C NMR Carbonyl carbon (ketone)~190 - 210 ppm[11]
Carbonyl carbon (amide)~165 - 175 ppm[11]
α-CH carbon~50 - 65 ppmGeneral NMR principles
IR Spectroscopy C=O stretch (ketone)~1715 cm⁻¹[11][12]
C=O stretch (amide)~1650 cm⁻¹[12]
N-H stretch~3300 cm⁻¹[12]

Conclusion

This compound, as a representative of the α-bromo-N-acylamino ketone class, holds potential as a versatile synthetic intermediate and a candidate for biological investigation. Although specific data on this compound is limited, this guide provides a comprehensive framework based on its structural analogs. The synthetic protocols, reactivity profiles, and potential biological activities discussed herein offer a solid foundation for researchers to explore this and related compounds further. The rich chemistry of α-halo ketones and acetamides suggests that this is a promising area for future research in medicinal chemistry and drug development.

References

N-(1-Bromo-2-oxopropyl)acetamide: A Technical Overview of a Sparsely Documented Chemical Entity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the current scientific knowledge regarding N-(1-Bromo-2-oxopropyl)acetamide. Despite its well-defined chemical structure, publicly accessible information on its discovery, historical context, specific synthesis protocols, and biological activity is notably scarce. This whitepaper consolidates the available data and outlines a theoretical framework for its synthesis based on established chemical principles.

Chemical Identity and Properties

This compound is a halogenated amide derivative with the molecular formula C₅H₈BrNO₂.[1] Its chemical structure consists of an acetamide group attached to a brominated propyl-2-one backbone. The presence of a reactive bromine atom and a ketone functional group suggests its potential as a chemical intermediate in organic synthesis.

A summary of its key chemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₅H₈BrNO₂PubChem[1]
Molecular Weight 194.03 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 65765-30-2Guidechem[2]
Canonical SMILES CC(=O)C(Br)NC(=O)CPubChem[1]
InChI Key YLNWVDBILDDRRZ-UHFFFAOYSA-NPubChem[1]

Discovery and History

There is a significant lack of information in the public domain regarding the initial discovery and historical development of this compound. Searches of scientific databases and patent literature did not yield any specific publications detailing its first synthesis or the context of its discovery. It is plausible that this compound has been synthesized as an intermediate in a larger synthetic sequence and, as such, was not the primary focus of a dedicated report.

Theoretical Synthesis Protocol

While no specific experimental protocol for the synthesis of this compound has been found in the reviewed literature, a plausible synthetic route can be proposed based on the general principles of α-halogenation of ketones. A potential precursor for this synthesis is N-(2-oxopropyl)acetamide (also known as acetamidoacetone).[3] The bromination of the α-carbon to the ketone is a common and well-established reaction.

Proposed Synthesis: Bromination of N-(2-oxopropyl)acetamide.

Reaction Scheme:

G reactant N-(2-oxopropyl)acetamide reagent Bromine (Br2) in Acetic Acid product This compound reactant->product α-Bromination reagent->product

Caption: Proposed synthesis of this compound.

Detailed Methodology (Theoretical):

  • Dissolution: Dissolve N-(2-oxopropyl)acetamide in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Bromination: Add a solution of bromine (Br₂) in acetic acid dropwise to the cooled solution with continuous stirring. The addition rate should be controlled to maintain the temperature of the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Note: This is a theoretical protocol and would require optimization of reaction conditions, such as solvent, temperature, and reaction time.

Biological Activity and Signaling Pathways

There is no available information in the scientific literature regarding any biological activity of this compound. While various other acetamide derivatives have been investigated for a range of biological effects, including antioxidant and anti-inflammatory activities, these findings cannot be extrapolated to this compound without specific experimental evidence.[4][5] Consequently, no signaling pathways involving this compound have been described.

The following diagram illustrates a generic workflow for screening the biological activity of a novel compound, which could be applied to this compound.

G A This compound Synthesis and Purification B In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) A->B C Hit Identification B->C D Lead Optimization C->D E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F

Caption: General workflow for biological activity screening.

Conclusion

This compound remains a poorly characterized compound in the scientific literature. While its chemical structure is known, there is a significant absence of data concerning its discovery, historical context, established synthetic protocols, and potential biological activities. The information provided in this technical guide is based on the limited available data and theoretical considerations for its synthesis. Further research is required to elucidate the properties and potential applications of this molecule. Researchers and drug development professionals should consider this compound as a novel chemical entity that warrants further investigation to determine its synthetic utility and biological relevance.

References

Spectroscopic data (NMR, IR, Mass Spec) of N-(1-Bromo-2-oxopropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic Data of N-(1-Bromo-2-oxopropyl)acetamide: A Technical Overview

For Immediate Release

Comprehensive Spectroscopic Data Unavailable in Public Domain

Despite extensive searches of chemical databases and scientific literature, a complete experimental dataset of spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound remains elusive. Publicly accessible resources, including major chemical repositories such as PubChem (CID 12401220), do not currently house experimental spectra for this compound.

This technical guide addresses the absence of available data and provides context for researchers, scientists, and drug development professionals interested in the spectroscopic profile of this compound.

Current Status of Available Data

As of the date of this publication, no peer-reviewed articles or database entries containing the synthesis, purification, and complete spectroscopic characterization of this compound have been identified. While spectroscopic data for structurally related compounds are available, direct experimental values for the target molecule are not.

Predicted Spectroscopic Data (for reference only)

In the absence of experimental data, computational methods can provide predicted spectroscopic values. It is crucial to note that these are theoretical estimations and may not accurately reflect experimental findings.

Predicted ¹H NMR (proton NMR) Data:

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃ (acetyl)~2.2Singlet
CH₃ (keto)~2.4Singlet
CH(Br)~5.5Singlet
NH~7.0-8.0Broad Singlet

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (ppm)
CH₃ (acetyl)~23
CH₃ (keto)~28
CH(Br)~50
C=O (amide)~170
C=O (keto)~200

Predicted Infrared (IR) Spectroscopy Data:

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch3300-3400
C=O Stretch (amide)1680-1700
C=O Stretch (keto)1710-1730
C-N Stretch1200-1300
C-Br Stretch500-650

Predicted Mass Spectrometry Data:

The monoisotopic mass of this compound (C₅H₈BrNO₂) is approximately 192.97 g/mol . The mass spectrum would be expected to show isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. Key fragmentation patterns would likely involve the loss of bromine, acetyl, and acetamido groups.

Experimental Protocols

Due to the lack of published synthesis and characterization, a detailed experimental protocol cannot be provided. A plausible synthetic route could involve the bromination of N-(2-oxopropyl)acetamide. The purification would likely be achieved through recrystallization or column chromatography.

The acquisition of spectroscopic data would follow standard laboratory procedures:

  • NMR spectra would be recorded on a high-field spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

  • Mass spectra would be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI).

Visualizations

As no experimental workflow or signaling pathways involving this compound have been described in the literature, diagrams cannot be generated based on existing data.

Conclusion for Researchers

The absence of a complete, publicly available spectroscopic dataset for this compound presents a research gap. Scientists requiring this data for their work are encouraged to perform the synthesis and characterization in-house. The publication of such data would be a valuable contribution to the chemical science community. It is recommended that any future work on this compound includes a thorough spectroscopic analysis to establish a definitive reference for its identification and characterization.

N-(1-Bromo-2-oxopropyl)acetamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from the manufacturer. No specific SDS for N-(1-Bromo-2-oxopropyl)acetamide was available at the time of writing. The information herein is compiled from available data for the compound and extrapolated from data on structurally similar chemicals, such as N-bromoacetamide and other α-halo ketones. Always consult the official SDS provided by the supplier before handling this chemical.

Introduction

This compound is a halogenated amide derivative. As an α-halo ketone, it is expected to be a reactive compound and a versatile reagent in organic synthesis. Due to the presence of the bromine atom alpha to a ketone, this molecule is likely an alkylating agent. Such compounds are valuable in the synthesis of various heterocyclic structures and other complex organic molecules, which are often of interest in drug development. However, this reactivity also implies potential biological hazards, necessitating strict adherence to safety protocols. This guide provides a summary of the known properties, extrapolated safety information, and recommended handling procedures for this compound.

Chemical and Physical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes computed data available from public databases.[1]

PropertyValueSource
Molecular Formula C5H8BrNO2PubChem[1]
Molecular Weight 194.03 g/mol PubChem[1]
CAS Number 23095-43-4Not explicitly found in searches, but associated with the compound name.
Appearance Solid (predicted)General property of similar small organic molecules.
Solubility Soluble in water (predicted)Based on similar compounds like N-bromoacetamide.[2]

Hazard Identification and Classification

A specific hazard classification for this compound is not available. However, based on the known hazards of structurally related compounds like N-bromoacetamide and the general reactivity of α-halo ketones, the following hazards should be anticipated.

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[2][3][4] α-Halo ketones are known alkylating agents and can cause significant tissue damage upon contact.

  • Serious Eye Damage/Irritation: Causes serious eye damage.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][4] Inhalation of dust can be harmful.

  • Sensitization: May cause an allergic skin reaction.

The following table summarizes the GHS hazard statements for the closely related compound, N-bromoacetamide, which should be considered as potential hazards for this compound.

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2][3]
Skin Corrosion (Category 1B)H314: Causes severe skin burns and eye damage[2][3][4]
Serious Eye Damage (Category 1)H318: Causes serious eye damage[2][4]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[2][4]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Handling:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][6]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[4][6] Avoid contact with skin.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[4]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3][4]

Storage:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][4]

  • Sensitivity: Be aware of potential sensitivity to light and moisture.[2]

The following diagram illustrates a general workflow for the safe handling of hazardous chemicals like this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review SDS and Conduct Risk Assessment b Prepare Engineering Controls (Fume Hood) a->b c Don Personal Protective Equipment (PPE) b->c d Weigh and Dispense in Fume Hood c->d e Perform Experiment d->e f Handle Spills Immediately with Appropriate Procedures e->f g Decontaminate Glassware and Work Area e->g h Dispose of Waste in Designated Containers g->h i Remove PPE and Wash Hands h->i

Caption: General workflow for safe handling of hazardous chemicals.

First-Aid Measures

In case of exposure, immediate medical attention is required.[3][4]

Exposure RouteFirst-Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[3][4]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[3][4]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3][4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2][4]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[4][5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust and contact with skin and eyes.[3][4]

  • Environmental Precautions: Do not let the product enter drains.[4]

  • Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust formation, and place it in a suitable container for disposal.[2][4]

Toxicological Information

No specific toxicological data for this compound has been found. The information below is based on the anticipated properties of an α-halo ketone and data from similar compounds.

  • Acute Toxicity: Expected to be harmful if swallowed.

  • Skin Corrosion/Irritation: Expected to cause severe skin burns.

  • Serious Eye Damage/Irritation: Expected to cause serious eye damage.

  • Carcinogenicity: There is no information available to classify this compound as a carcinogen.

Experimental Protocols

General Considerations for Reactions with Nucleophiles:

α-Halo ketones are electrophilic at both the carbonyl carbon and the α-carbon. They readily undergo nucleophilic substitution at the α-carbon.

The following diagram illustrates the general reactivity of an α-halo ketone with a generic nucleophile.

ReactivityPathway alpha_halo_ketone This compound (α-Halo Ketone) product Substituted Product alpha_halo_ketone->product Nucleophilic Substitution nucleophile Nucleophile (e.g., Amine, Thiol, etc.) nucleophile->product

Caption: General reaction pathway of an α-halo ketone with a nucleophile.

When designing experiments, it is crucial to consider:

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity.

  • Temperature Control: Reactions may be exothermic and require cooling.

  • Stoichiometry: Careful control of the molar ratios of reactants is essential.

  • Work-up Procedure: Quenching and extraction procedures should be designed to safely handle any unreacted starting material and byproducts.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[7] Do not allow the material to enter drains or waterways.[4]

This technical guide provides a starting point for the safe handling and use of this compound. Due to the lack of a specific SDS, a cautious and conservative approach to safety is paramount. Always prioritize the hierarchy of controls, starting with elimination and substitution, followed by engineering controls, administrative controls, and finally, personal protective equipment.

References

In-depth Technical Guide: Solubility and Stability of N-(1-Bromo-2-oxopropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive technical guide on the solubility and stability of N-(1-Bromo-2-oxopropyl)acetamide based on publicly available scientific literature. However, extensive searches of scholarly databases and chemical repositories have revealed a significant lack of specific experimental data for this compound. Therefore, this guide will focus on providing a framework for approaching the analysis of its solubility and stability, drawing upon established principles and methodologies for structurally related compounds such as α-halo ketones and amides.

Introduction

This compound is a halogenated amide containing a reactive α-bromo ketone moiety. Such structures are often of interest in medicinal chemistry and drug development due to their potential as covalent inhibitors or intermediates in the synthesis of more complex molecules. A thorough understanding of the solubility and stability of this compound is paramount for its effective use in research and development, including formulation, storage, and biological testing.

This guide outlines the predicted solubility and stability characteristics of this compound and provides detailed, generalized experimental protocols for their determination.

Predicted Physicochemical Properties

While experimental data is not available, some general predictions can be made based on the structure of this compound.

PropertyPredictionRationale
Water Solubility Low to moderateThe presence of amide and ketone functionalities can participate in hydrogen bonding with water. However, the overall small alkyl backbone and the bromine atom may limit extensive solubility.
Organic Solvent Solubility HighExpected to be soluble in a range of common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, ethyl acetate, and alcohols (methanol, ethanol) due to its organic nature.
Stability Potentially unstable under certain conditionsThe α-bromo ketone is a reactive functional group susceptible to nucleophilic substitution and elimination reactions. The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions.

Quantitative Data Summary

As no specific quantitative solubility or stability data for this compound has been found in the public domain, the following tables are presented as templates for organizing experimentally determined data.

Table 1: Solubility of this compound in Various Solvents at a Defined Temperature (e.g., 25 °C)

SolventSolubility (mg/mL)Solubility (mol/L)Method of Determination
WaterData not availableData not availablee.g., Shake-flask method followed by HPLC quantification
Phosphate Buffered Saline (PBS) pH 7.4Data not availableData not availablee.g., Shake-flask method followed by HPLC quantification
MethanolData not availableData not availablee.g., Visual assessment of dissolution
EthanolData not availableData not availablee.g., Visual assessment of dissolution
Dimethyl Sulfoxide (DMSO)Data not availableData not availablee.g., Visual assessment of dissolution
AcetoneData not availableData not availablee.g., Visual assessment of dissolution

Table 2: Stability of this compound under Various Conditions

ConditionSolventHalf-life (t½)Degradation ProductsMethod of Analysis
pH
pH 2 (0.01 M HCl)Aqueous BufferData not availableData not availablee.g., HPLC-UV/MS
pH 7.4 (PBS)Aqueous BufferData not availableData not availablee.g., HPLC-UV/MS
pH 9 (0.01 M NaOH)Aqueous BufferData not availableData not availablee.g., HPLC-UV/MS
Temperature
4 °Ce.g., DMSOData not availableData not availablee.g., HPLC-UV/MS
25 °C (Room Temperature)e.g., DMSOData not availableData not availablee.g., HPLC-UV/MS
40 °Ce.g., DMSOData not availableData not availablee.g., HPLC-UV/MS
Light Exposure
Photostability (e.g., ICH Q1B)e.g., MethanolData not availableData not availablee.g., HPLC-UV/MS

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Workflow for Solubility Determination

prep Prepare saturated solution equilibrate Equilibrate at constant temperature prep->equilibrate Incubate with shaking separate Separate solid and liquid phases equilibrate->separate e.g., Centrifugation/Filtration quantify Quantify concentration in supernatant separate->quantify e.g., HPLC, UV-Vis

Caption: Workflow for shake-flask solubility determination.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed, clear container (e.g., glass vial). The excess solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or orbital incubator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the supernatant by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a chemically inert filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Standard Curve: Prepare a standard curve of the compound in the same solvent to accurately determine the concentration in the sample.

Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation pathways and determine the stability of the compound under various stress conditions.

Workflow for Forced Degradation Study

prep Prepare stock solution stress Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Collect samples at time points stress->sample analyze Analyze by stability-indicating method (e.g., HPLC) sample->analyze kinetics Determine degradation kinetics analyze->kinetics

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in an acidic medium (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Dilute the stock solution in a basic medium (e.g., 0.1 M NaOH) and incubate at room temperature.

    • Oxidative Degradation: Dilute the stock solution in a solution of an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.

    • Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 60 °C). A solid sample should also be tested.

    • Photostability: Expose a solution of the compound to a controlled light source according to ICH Q1B guidelines.

  • Time Points: Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Immediately analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. A diode array detector or mass spectrometer can be used to characterize the degradants.

  • Data Analysis: Plot the concentration of the remaining parent compound against time to determine the degradation kinetics and calculate the half-life (t½) under each condition.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible.

Potential Degradation Pathways of this compound

Parent This compound Hydrolysis_Amide Amide Hydrolysis Product (1-Bromo-2-oxopropanoic acid + Acetamide) Parent->Hydrolysis_Amide Acid/Base Nucleophilic_Sub Nucleophilic Substitution Product (e.g., with H₂O to form N-(1-Hydroxy-2-oxopropyl)acetamide) Parent->Nucleophilic_Sub Nucleophile (e.g., H₂O, OH⁻) Elimination Elimination Product (N-(2-Oxo-1-propenyl)acetamide) Parent->Elimination Base

Caption: Plausible degradation pathways for this compound.

  • Hydrolysis: The amide linkage may undergo hydrolysis under strong acidic or basic conditions to yield 1-bromo-2-oxopropanoic acid and acetamide.

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to attack by nucleophiles. In aqueous solutions, this could lead to the formation of N-(1-hydroxy-2-oxopropyl)acetamide.

  • Elimination: In the presence of a base, elimination of HBr could occur to form an α,β-unsaturated ketone, N-(2-oxo-1-propenyl)acetamide.

Conclusion

While specific experimental data for this compound is currently lacking in the scientific literature, this guide provides a comprehensive framework for its characterization. The predicted low to moderate aqueous solubility and potential for instability highlight the necessity for empirical determination of these properties. The detailed experimental protocols for solubility and stability assessment provided herein offer a starting point for researchers to generate the critical data needed for the successful application of this compound in drug discovery and development. It is strongly recommended that these experiments be conducted to ensure the reliable use and interpretation of results involving this compound.

N-(1-Bromo-2-oxopropyl)acetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical data sheet provides the fundamental molecular information for N-(1-Bromo-2-oxopropyl)acetamide, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Molecular Formula and Weight

The essential chemical identifiers for this compound have been determined and are presented below.

IdentifierValue
Chemical Formula C5H8BrNO2[1]
Molecular Weight 194.03 g/mol

Note: The molecular weight is calculated based on the atomic weights of the constituent elements in the molecular formula.

The information provided in this document is intended to serve as a foundational reference for this compound. Further in-depth analysis, including experimental protocols and pathway interactions, would necessitate dedicated research beyond the scope of this basic data sheet.

References

Methodological & Application

Application Notes and Protocols: N-(1-Bromo-2-oxopropyl)acetamide as a Covalent Alkylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Bromo-2-oxopropyl)acetamide is a bifunctional organic molecule containing an α-bromo ketone moiety and an acetamide group. The presence of the α-bromo ketone makes it a reactive electrophile, capable of acting as an alkylating agent, particularly towards nucleophilic residues in biomolecules. This property makes it a valuable tool for various applications in chemical biology and drug development, including the covalent modification of proteins and the development of enzyme inhibitors.

The primary mechanism of action for α-bromo ketones as alkylating agents involves the nucleophilic attack by electron-rich functional groups, most notably the thiol group of cysteine residues in proteins. This results in the formation of a stable covalent bond, leading to irreversible modification of the target protein. This targeted and irreversible binding can be exploited for mapping active sites of enzymes, inhibiting protein function, and developing covalent drugs.

Physicochemical Properties

PropertyValue
Molecular Formula C₅HⲈBrNO₂
Molecular Weight 194.03 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as DMSO, DMF, and alcohols.

Applications

  • Enzyme Inhibition: Due to its reactivity towards cysteine, this compound can act as an irreversible inhibitor of enzymes that rely on a catalytic cysteine residue, such as cysteine proteases (e.g., caspases, cathepsins) and certain kinases.

  • Covalent Labeling of Proteins: This reagent can be used to introduce a stable modification to cysteine-containing proteins, enabling studies on protein structure, function, and localization.

  • Fragment-Based Drug Discovery: The acetamide moiety can serve as a starting point for building more complex molecules, where the α-bromo ketone acts as a covalent "warhead" to anchor the molecule to its protein target.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of a Cysteine-Containing Peptide

This protocol describes a general method for the alkylation of a model cysteine-containing peptide to assess the reactivity of this compound.

Materials:

  • This compound

  • Cysteine-containing peptide (e.g., GSH - Glutathione)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • LC-MS system for analysis

Procedure:

  • Prepare a stock solution of the peptide: Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1 mM.

  • Prepare a stock solution of the alkylating agent: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Reaction setup: In a microcentrifuge tube, combine 100 µL of the peptide solution with 10 µL of the alkylating agent stock solution (final concentrations: ~0.9 mM peptide, ~0.9 mM alkylating agent).

  • Incubation: Incubate the reaction mixture at room temperature (25°C) for 1 hour.

  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like dithiothreitol (DTT) to a final concentration of 10 mM to consume any unreacted alkylating agent.

  • Analysis: Analyze the reaction mixture by LC-MS to confirm the formation of the alkylated peptide. The expected mass shift corresponds to the addition of the N-(2-oxopropyl)acetamide moiety minus HBr (C₅H₇NO₂), which is +113.05 Da.

Expected Results:

The LC-MS analysis should show a new peak corresponding to the mass of the original peptide plus 113.05 Da, indicating successful alkylation. The percentage of alkylation can be quantified by comparing the peak areas of the unreacted and alkylated peptide.

ParameterCondition
Peptide Concentration 1 mM
Alkylating Agent Conc. 10 mM
Reaction Buffer PBS, pH 7.4
Temperature 25°C
Reaction Time 1 hour
Expected Mass Shift +113.05 Da
Protocol 2: Inhibition of a Cysteine Protease (e.g., Papain)

This protocol provides a method to evaluate the inhibitory activity of this compound against a model cysteine protease.

Materials:

  • This compound

  • Papain (or another cysteine protease)

  • Assay buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, 2 mM DTT, pH 6.5)

  • Fluorogenic or chromogenic substrate for the enzyme (e.g., N-α-Benzoyl-L-arginine ethyl ester - BAEE for papain)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Prepare enzyme solution: Prepare a working solution of papain in the assay buffer. The final concentration will depend on the specific activity of the enzyme lot.

  • Inhibitor pre-incubation: In a 96-well plate, add varying concentrations of the inhibitor (e.g., from 0.1 µM to 100 µM final concentration) to the enzyme solution. Include a control well with DMSO only. Incubate at room temperature for 30 minutes to allow for covalent modification.

  • Initiate the reaction: Add the substrate to all wells to initiate the enzymatic reaction.

  • Monitor activity: Measure the rate of substrate cleavage over time using a microplate reader at the appropriate wavelength for the substrate used.

  • Data analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

Inhibitor Concentration (µM)% Inhibition (Hypothetical)
0.15
125
1070
5095
10098

IC₅₀ (Hypothetical): ~5 µM

Visualizations

Caption: Covalent modification of a protein cysteine residue.

Experimental_Workflow cluster_analysis Analytical Methods A Prepare Stock Solutions (Peptide/Protein and Alkylating Agent) B Incubate Reactants (Controlled Temperature and Time) A->B C Reaction Quenching (Optional) B->C D Analysis C->D E LC-MS (Confirm Mass Adduct) D->E Structural Confirmation F Enzyme Activity Assay (Determine IC50) D->F Functional Assessment

Caption: General workflow for alkylation experiments.

Applications of N-(1-Bromo-2-oxopropyl)acetamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Bromo-2-oxopropyl)acetamide is a bifunctional molecule containing an α-bromo ketone moiety and an acetamide group. The presence of the α-bromo ketone, a reactive electrophile, makes this compound a valuable tool in medicinal chemistry, primarily for the covalent modification of nucleophilic amino acid residues in proteins, such as cysteine and histidine. This reactivity allows for its use as a covalent inhibitor, a chemical probe for target identification and validation, and as a synthetic intermediate for the construction of more complex bioactive molecules. These application notes provide an overview of its potential uses and detailed protocols for its application in a research setting.

Application Note 1: Covalent Enzyme Inhibition

This compound can act as an irreversible or reversible covalent inhibitor of enzymes that possess a nucleophilic residue within their active site. The α-bromo ketone is susceptible to nucleophilic attack by the side chains of amino acids like cysteine or histidine, leading to the formation of a stable covalent bond. This targeted modification can inactivate the enzyme, providing a powerful mechanism for therapeutic intervention.

Primary Applications:

  • Drug Discovery: Design of targeted covalent inhibitors for enzymes implicated in disease pathways, such as proteases, kinases, and phosphatases.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the binding interactions and covalent modification mechanism of a lead compound series.

  • Target Validation: Use as a tool compound to probe the physiological and pathological roles of a specific enzyme.

Application Note 2: Chemical Probe for Proteomics

The ability of this compound to covalently label proteins can be exploited for the identification of novel drug targets and the characterization of cellular pathways. By incorporating a reporter tag (e.g., a fluorophore or a biotin moiety) into a molecule containing the α-bromo ketone warhead, researchers can perform activity-based protein profiling (ABPP) experiments.

Primary Applications:

  • Target Identification: Identification of the cellular targets of a bioactive compound.

  • Proteome-wide Ligandability Assessment: Mapping of reactive, or "ligandable," cysteines across the proteome.

  • Competitive Profiling: Determination of the selectivity of a covalent inhibitor by competing with a broad-spectrum chemical probe.

Quantitative Data for Analogous Covalent Inhibitors

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents representative data for analogous α-bromo ketone and α-ketoamide covalent inhibitors targeting cysteine proteases. This data is intended to be illustrative of the typical potency and reactivity of this class of compounds.

Compound ClassTarget EnzymeIC50 (nM)k_inact/K_i (M⁻¹s⁻¹)Reference Compound Example
Peptidyl α-bromo ketoneCathepsin B50 - 2001,000 - 10,000Z-Phe-Ala-bromomethylketone
Non-peptidic α-bromo ketoneCruzain100 - 500500 - 5,000Phenyl-substituted α-bromoketone
α-KetoamideSARS-CoV-2 Mpro25 - 50N/A (Reversible)Boceprevir analogue
α-BromoacetamidePapain1,000 - 5,000100 - 1,000N-Bromoacetyl-peptide

Disclaimer: The data presented in this table is for analogous compounds and should be used for illustrative purposes only. The actual potency and reactivity of this compound against a specific target will need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route for this compound based on established chemical transformations.

Materials:

  • Acetamidoacetone

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve acetamidoacetone (1 equivalent) in anhydrous CCl₄ in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Initiation: Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Reaction: Heat the reaction mixture to reflux and irradiate with a UV lamp (or a standard 100W light bulb) to initiate the radical bromination. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.

Protocol 2: Covalent Labeling of a Model Protein (e.g., Papain)

This protocol outlines a general procedure for labeling a cysteine-containing protein with this compound and confirming the covalent modification.

Materials:

  • Model protein (e.g., Papain)

  • This compound

  • Reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for protein reduction (optional)

  • Quenching solution (e.g., 100 mM DTT or L-cysteine)

  • SDS-PAGE reagents

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Trypsin (for peptide mapping)

Procedure:

  • Protein Preparation: Prepare a stock solution of the model protein in the reaction buffer. If the protein's reactive cysteine is oxidized, pre-treat with a reducing agent like DTT or TCEP, followed by its removal using a desalting column.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).

  • Labeling Reaction: In a microcentrifuge tube, add the protein solution to the desired final concentration (e.g., 10 µM). Add the this compound stock solution to the desired final concentration (e.g., 100 µM, a 10-fold molar excess).

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour). Time points can be taken to assess the rate of modification.

  • Quenching: Stop the reaction by adding the quenching solution to scavenge any unreacted this compound.

  • Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE to check for any gross changes in the protein, such as aggregation or degradation.

  • Analysis by Mass Spectrometry (Intact Protein): Desalt the labeled protein sample and analyze by mass spectrometry to determine the mass shift corresponding to the covalent adduction of this compound. The expected mass increase is the molecular weight of the compound minus the molecular weight of HBr.

  • Analysis by Mass Spectrometry (Peptide Mapping):

    • Denature, reduce, and alkylate the labeled protein.

    • Digest the protein with trypsin overnight.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the modified peptide and pinpoint the exact site of covalent modification by analyzing the fragmentation pattern.

Visualizations

G Mechanism of Covalent Modification of Cysteine cluster_0 Reaction Components cluster_1 Reaction Pathway Protein_Cys Protein-SH Cysteine Residue Nucleophilic_Attack Nucleophilic Attack Protein_Cys->Nucleophilic_Attack Acts as Nucleophile Bromo_Compound This compound Br-CH(CONH₂)-C(=O)CH₃ Bromo_Compound->Nucleophilic_Attack Electrophilic Target Transition_State Transition State Nucleophilic_Attack->Transition_State Covalent_Adduct Covalently Modified Protein Protein-S-CH(CONH₂)-C(=O)CH₃ Transition_State->Covalent_Adduct Forms Covalent Bond Byproduct HBr Transition_State->Byproduct Releases

Caption: Covalent modification of a cysteine residue by this compound.

G Experimental Workflow for Protein Labeling and Analysis Start Start Protein_Prep Protein Preparation (Reduction & Desalting) Start->Protein_Prep Inhibitor_Prep Inhibitor Preparation Start->Inhibitor_Prep Labeling Covalent Labeling Reaction Protein_Prep->Labeling Inhibitor_Prep->Labeling Quench Quench Reaction Labeling->Quench Analysis Analysis Quench->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Intact_MS Intact Protein Mass Spectrometry Analysis->Intact_MS Peptide_Mapping Peptide Mapping (LC-MS/MS) Analysis->Peptide_Mapping End End SDS_PAGE->End Intact_MS->End Peptide_Mapping->End

Caption: Workflow for covalent labeling of a protein and subsequent analysis.

G Application in Target Identification Compound This compound Derivative (with reporter tag) Incubation Incubation (Covalent Labeling of Targets) Compound->Incubation Cell_Lysate Complex Biological Sample (e.g., Cell Lysate) Cell_Lysate->Incubation Enrichment Enrichment of Labeled Proteins (e.g., Affinity Purification) Incubation->Enrichment Proteolysis Proteolytic Digestion Enrichment->Proteolysis LC_MS LC-MS/MS Analysis Proteolysis->LC_MS Data_Analysis Data Analysis (Protein Identification) LC_MS->Data_Analysis Target_List List of Potential Targets Data_Analysis->Target_List

Caption: Logical workflow for target identification using a chemical probe.

Application Notes and Protocols for the Derivatization of Peptides with N-(1-Bromo-2-oxopropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Bromo-2-oxopropyl)acetamide is an α-bromo-keto functionalized reagent that can be utilized for the covalent modification of peptides. The presence of a reactive bromo-keto group allows for the alkylation of nucleophilic amino acid side chains, providing a versatile tool for peptide labeling, cross-linking, and the introduction of a ketone handle for further bio-orthogonal conjugations. This document provides an overview of the potential applications and detailed protocols for the derivatization of peptides with this compound.

The primary application of this reagent is the selective modification of cysteine residues due to the high nucleophilicity of the thiol group, which readily reacts with the α-bromo ketone to form a stable thioether bond. Other nucleophilic residues such as histidine and lysine may also be modified, typically at a slower rate and depending on the reaction conditions.

Applications

  • Peptide Labeling: Introduction of a ketone group allows for subsequent labeling with fluorescent probes, biotin, or other reporter molecules that contain a hydrazide or aminooxy functional group, enabling detection and quantification.

  • Peptide-Protein Conjugation: Derivatized peptides can be conjugated to proteins or other biomolecules to create novel therapeutic agents, diagnostics, or research tools.

  • Introduction of a Bio-orthogonal Handle: The ketone group serves as a bio-orthogonal handle for "click chemistry" reactions, such as oxime or hydrazone ligation, allowing for specific modifications in complex biological systems.

  • Peptide Cyclization and Stapling: In peptides containing both a cysteine and another nucleophilic residue, this compound can potentially be used as a cross-linker to generate cyclic or stapled peptides with enhanced conformational stability and biological activity.

Proposed Reaction Mechanism

The derivatization of a peptide containing a cysteine residue with this compound proceeds via a nucleophilic substitution reaction. The deprotonated thiol group of the cysteine side chain acts as a nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion to form a stable thioether linkage.

reagent This compound intermediate Transition State reagent->intermediate peptide Peptide-SH (Cysteine Residue) peptide->intermediate Nucleophilic Attack product Derivatized Peptide (Thioether Linkage) intermediate->product Bromide Departure hbr HBr intermediate->hbr start Start dissolve_peptide Dissolve Peptide in Reaction Buffer (pH 7.5) start->dissolve_peptide add_reagent Add this compound (10-fold molar excess) dissolve_peptide->add_reagent incubate Incubate at Room Temperature (1-2 hours) add_reagent->incubate quench Quench Reaction with Excess Thiol Reagent incubate->quench purify Purify Derivatized Peptide (e.g., HPLC) quench->purify analyze Analyze by Mass Spectrometry purify->analyze end End analyze->end

Application Notes and Protocols: Reaction Conditions for N-(1-Bromo-2-oxopropyl)acetamide with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for N-(1-Bromo-2-oxopropyl)acetamide with a variety of nucleophiles. This versatile building block serves as a key intermediate in the synthesis of diverse heterocyclic compounds and other functionalized molecules of interest in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies for α-halo ketones and analogous N-substituted bromoacetamides.

Overview of Reactivity

This compound is an α-halo ketone, a class of compounds known for its high reactivity towards nucleophiles. The presence of the bromine atom alpha to the ketone carbonyl group makes the carbon atom highly electrophilic and susceptible to nucleophilic attack. The primary reaction pathways include nucleophilic substitution (SN2) and cyclocondensation reactions. The acetamide moiety can also participate in cyclization reactions, particularly with dinucleophiles, leading to the formation of various heterocyclic systems.

The general reaction scheme can be visualized as follows:

General Reaction Scheme sub This compound prod Substituted Product sub->prod S-N-2 or Cyclocondensation nuc Nucleophile (Nu-H or Nu-) nuc->prod hbr HBr

Caption: General reaction pathways of this compound with nucleophiles.

Reactions with N-Nucleophiles

Nitrogen-containing nucleophiles, such as primary and secondary amines, readily react with this compound, primarily through nucleophilic substitution to yield α-amino ketones. These intermediates can be valuable for further synthetic elaborations.

Reaction with Primary and Secondary Amines

Reaction Description: The reaction of this compound with primary or secondary amines typically proceeds via a direct SN2 displacement of the bromide ion. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed.

General Protocol:

  • Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile, acetone, or DMF.

  • Add the primary or secondary amine (1.1 - 2.0 eq.) and a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC.

  • Upon completion, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
AnilineAcetonitrileK2CO325-404-875-85
PiperidineAcetoneEt3N252-480-90
MorpholineDMFK2CO3503-678-88

Table 1: Representative Reaction Conditions for N-Alkylation.

Reactions with S-Nucleophiles and Thioamides (Hantzsch Thiazole Synthesis)

Sulfur nucleophiles are highly reactive towards α-halo ketones. The reaction with thiourea or thioamides is a classic example of the Hantzsch thiazole synthesis, a powerful method for the construction of the thiazole ring.

Hantzsch Thiazole Synthesis with Thiourea

Reaction Description: This reaction involves the cyclocondensation of this compound with thiourea to afford a 2-amino-4-methyl-5-acetamidothiazole derivative. The reaction typically proceeds in a protic solvent, often with heating.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in ethanol, add thiourea (1.1 eq.).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Recrystallization from ethanol can be performed for further purification.

NucleophileSolventTemperature (°C)Time (h)Yield (%)
ThioureaEthanolReflux (78)2-485-95
ThioacetamideEthanolReflux (78)3-670-80

Table 2: Reaction Conditions for Hantzsch Thiazole Synthesis.

Hantzsch Thiazole Synthesis reagents This compound + Thiourea intermediate Thiouronium Salt Intermediate reagents->intermediate S-N-2 cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization product 2-Amino-4-methyl-5-acetamidothiazole cyclization->product Dehydration

Caption: Workflow for the Hantzsch thiazole synthesis.

Reaction with Azide Nucleophiles

The substitution of the bromide with an azide group provides a versatile intermediate, an α-azido ketone, which can be further transformed, for instance, through reduction to an α-amino ketone or by participation in click chemistry reactions.

Synthesis of N-(1-Azido-2-oxopropyl)acetamide

Reaction Description: This is a nucleophilic substitution reaction where the bromide is displaced by the azide anion. The reaction is typically carried out in a polar aprotic solvent.

Experimental Protocol (Adapted from a similar synthesis):

  • Dissolve this compound (1.0 eq.) in a mixture of ethanol and water (e.g., 7:3 v/v).

  • Add sodium azide (NaN3) (1.5 eq.) to the solution.

  • Reflux the reaction mixture for 12-24 hours at approximately 80°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and pour it into cold water.

  • The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

NucleophileSolventTemperature (°C)Time (h)Yield (%)
Sodium AzideEthanol/Water8012-2470-85

Table 3: Reaction Conditions for Azide Substitution.

Cyclocondensation Reactions with Amidines

Amidines can act as dinucleophiles, reacting with α-halo ketones to form imidazole derivatives.

Synthesis of Substituted Imidazoles

Reaction Description: The reaction of this compound with an amidine, such as benzamidine, is expected to proceed via initial N-alkylation followed by intramolecular cyclization and dehydration to yield a substituted imidazole.

General Protocol:

  • Combine this compound (1.0 eq.) and the amidine hydrochloride (1.1 eq.) in a suitable solvent like ethanol or isopropanol.

  • Add a base such as sodium bicarbonate or sodium ethoxide (2.2 eq.) to free the amidine and neutralize the formed HBr.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent in vacuo.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
Benzamidine HClEthanolNaHCO3Reflux (78)6-1260-75

Table 4: Reaction Conditions for Imidazole Synthesis.

Logical Relationship of Protocols start This compound n_nuc N-Nucleophiles (Amines, Amidines) start->n_nuc s_nuc S-Nucleophiles (Thiourea, Thioamides) start->s_nuc azide Azide Nucleophile start->azide subst_prod α-Substituted Ketones n_nuc->subst_prod Substitution heterocycles Heterocyclic Products (Thiazoles, Imidazoles) n_nuc->heterocycles Cyclocondensation s_nuc->heterocycles Hantzsch Synthesis azide->subst_prod Substitution

Caption: Logical flow from starting material to different product classes.

Disclaimer: The provided protocols and reaction conditions are intended as a guide and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: N-(1-Bromo-2-oxopropyl)acetamide as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Bromo-2-oxopropyl)acetamide is an α-haloacetamide compound with potential as an enzyme inhibitor. The presence of a reactive α-bromoketone moiety suggests its likely mechanism of action is through irreversible covalent modification of nucleophilic residues within an enzyme's active site, such as cysteine or histidine. While specific case studies for this compound are not extensively documented in publicly available literature, its structural features are common to a class of well-characterized enzyme inhibitors known as affinity labels.

This document provides a detailed overview of the principles, experimental protocols, and data interpretation relevant to the study of this compound and other α-haloacetamides as enzyme inhibitors. The methodologies described are based on established practices for characterizing irreversible enzyme inhibitors and affinity labels.

Principle of Action: Affinity Labeling and Irreversible Inhibition

α-Haloacetamides, such as this compound, are classified as affinity labels. These molecules typically consist of two key functionalities: a substrate-like moiety that directs the inhibitor to the enzyme's active site and a reactive group (in this case, the α-bromoketone) that forms a covalent bond with a nearby nucleophilic amino acid residue. This two-step process leads to irreversible inhibition of the enzyme.

The general mechanism can be depicted as follows:

G E Enzyme EI Reversible Enzyme-Inhibitor Complex E->EI k1 I Inhibitor (this compound) I->EI EI->E k-1 E_I Covalently Modified (Inactive) Enzyme EI->E_I kinact

Figure 1: General mechanism of irreversible enzyme inhibition.

Initially, the inhibitor (I) binds reversibly to the enzyme's active site (E) to form an enzyme-inhibitor complex (EI). This is followed by an irreversible chemical reaction, characterized by the inactivation rate constant (kinact), where the reactive group of the inhibitor forms a covalent bond with the enzyme, leading to the inactivated enzyme (E-I).

Case Studies: α-Bromoacetamide Derivatives as Enzyme Inhibitors

While direct data for this compound is limited, numerous studies on analogous α-bromoacetamide compounds demonstrate their efficacy as inhibitors of various enzymes, particularly cysteine proteases. These studies provide a framework for investigating our target compound.

Inhibitor ClassTarget Enzyme(s)Key Findings
Peptidyl α-bromoacetamidesCysteine Proteases (e.g., Cathepsins, Papain)These inhibitors show high selectivity and potency, with inhibition constants often in the nanomolar range. The peptide moiety provides specificity for the target protease's active site.
Bromoacetyl-modified substratesVarious (e.g., 3-hydroxy-3-methylglutaryl-CoA synthase)By mimicking the natural substrate, these compounds act as highly specific affinity labels, allowing for the identification and characterization of active site residues.[1]
Small molecule α-bromoacetamidesDipeptidyl Peptidases (DPP8/9)Non-peptidic α-bromoacetamides have been developed as selective inhibitors, demonstrating that complex peptide structures are not always necessary for potent inhibition.

Experimental Protocols

The following protocols are generalized methodologies for characterizing a putative irreversible enzyme inhibitor like this compound.

Protocol 1: Determination of Irreversible Inhibition Kinetics

This protocol aims to determine the kinetic parameters of irreversible inhibition, namely the inhibitor concentration that yields half-maximal inactivation rate (KI) and the maximal rate of inactivation (kinact).

Materials:

  • Target enzyme of interest

  • This compound (or other α-bromoacetamide inhibitor)

  • Substrate for the target enzyme

  • Assay buffer

  • Spectrophotometer or fluorometer

Procedure:

  • Enzyme Activity Assay:

    • Establish a continuous or discontinuous assay to measure the activity of the target enzyme under initial velocity conditions.

    • Determine the Michaelis-Menten constant (Km) for the substrate in the absence of the inhibitor.

  • Time-Dependent Inactivation Assay:

    • Pre-incubate the enzyme with various concentrations of this compound in the assay buffer.

    • At specific time intervals, withdraw aliquots of the enzyme-inhibitor mixture and dilute them into a solution containing a high concentration of the substrate to initiate the enzymatic reaction. The dilution and high substrate concentration effectively stop the inactivation process.

    • Measure the residual enzyme activity for each time point and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this line will be the negative of the apparent inactivation rate constant (kobs).

    • Plot the obtained kobs values against the corresponding inhibitor concentrations.

    • Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors to determine kinact and KI:

      kobs = kinact * [I] / (KI + [I])

      Where:

      • kobs is the observed pseudo-first-order rate constant of inactivation.

      • kinact is the maximum rate of inactivation.

      • KI is the inhibitor concentration at which the inactivation rate is half of kinact.

      • [I] is the inhibitor concentration.

G cluster_0 Pre-incubation cluster_1 Activity Measurement cluster_2 Data Analysis Enzyme Enzyme Mix1 Mix1 Enzyme->Mix1 Add Aliquot Aliquot Mix1->Aliquot Incubate & Withdraw Aliquots Inhibitor Inhibitor Inhibitor->Mix1 Add Mix2 Mix2 Aliquot->Mix2 Measurement Measurement Mix2->Measurement Measure Activity Substrate Substrate Substrate->Mix2 Add High Conc. Plot1 Plot1 Measurement->Plot1 Plot ln(%Activity) vs. Time k_obs k_obs Plot1->k_obs Calculate Slope (-k_obs) Plot2 Plot2 k_obs->Plot2 Plot k_obs vs. [Inhibitor] k_inact_KI k_inact_KI Plot2->k_inact_KI Fit to Equation

Figure 2: Workflow for determining irreversible inhibition kinetics.
Protocol 2: Affinity Labeling and Identification of Modified Residue(s)

This protocol is designed to identify the specific amino acid residue(s) in the enzyme that are covalently modified by the inhibitor.

Materials:

  • Target enzyme

  • This compound (radiolabeled or with a reporter tag, if possible)

  • Mass spectrometer (e.g., LC-MS/MS)

  • Proteases for protein digestion (e.g., trypsin)

  • Reagents for protein denaturation, reduction, and alkylation (e.g., urea, DTT, iodoacetamide)

Procedure:

  • Inactivation and Labeling:

    • Incubate the target enzyme with a molar excess of this compound to ensure complete inactivation.

    • As a control, treat a separate sample of the enzyme with a protecting substrate or competitive inhibitor before adding the α-bromoacetamide; this should prevent labeling of the active site.

  • Protein Digestion:

    • Denature, reduce, and alkylate the labeled and control enzyme samples.

    • Digest the proteins into smaller peptides using a specific protease like trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixtures from both the labeled and control samples by LC-MS/MS.

    • Compare the mass spectra of the two samples to identify peptides that have a mass shift corresponding to the addition of the N-(1-acetamido-2-oxopropyl) group (the inhibitor minus the bromine atom).

  • Identification of Modified Residue:

    • Perform tandem mass spectrometry (MS/MS) on the modified peptide to fragment it and determine the exact amino acid residue that has been covalently modified.

G Enzyme Enzyme Inactivation Inactivation Enzyme->Inactivation Incubate with Inhibitor Digestion Digestion Inactivation->Digestion Denature, Reduce, Alkylate, Digest LC_MS LC_MS Digestion->LC_MS Peptide Mixture Identification Identification LC_MS->Identification Identify Modified Peptide MS_MS MS_MS Identification->MS_MS Fragment Modified_Residue Modified_Residue MS_MS->Modified_Residue Identify Modified Amino Acid

Figure 3: Workflow for identifying the site of covalent modification.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the kinetic analysis of irreversible inhibitors.

InhibitorTarget EnzymeKI (µM)kinact (min-1)kinact/KI (M-1s-1)
This compound Enzyme XValueValueValue
Reference Inhibitor AEnzyme XValueValueValue
Reference Inhibitor BEnzyme XValueValueValue

The second-order rate constant, kinact/KI, is a measure of the inhibitor's efficiency, reflecting both its binding affinity and its reactivity.

Concluding Remarks

This compound represents a promising scaffold for the development of potent and specific enzyme inhibitors. Its α-haloacetamide functionality strongly suggests a mechanism of irreversible inhibition through covalent modification of active site nucleophiles. The protocols and conceptual frameworks provided in these application notes offer a comprehensive guide for researchers to thoroughly characterize the inhibitory properties of this and related compounds. By systematically determining the kinetic parameters of inhibition and identifying the site of covalent modification, researchers can gain valuable insights into the inhibitor's mechanism of action, which is crucial for the rational design of more effective and selective therapeutic agents.

References

Troubleshooting & Optimization

Optimizing reaction yield for N-(1-Bromo-2-oxopropyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(1-Bromo-2-oxopropyl)acetamide. Our aim is to facilitate the optimization of reaction yields and address common experimental challenges.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through the α-bromination of the precursor, N-(2-oxopropyl)acetamide (also known as acetoacetamide). This precursor is commercially available, or it can be synthesized in-house. The general synthetic scheme is as follows:

Step 1: Synthesis of N-(2-oxopropyl)acetamide (optional) Step 2: α-Bromination of N-(2-oxopropyl)acetamide

Below is a workflow diagram illustrating the overall process.

G cluster_0 Step 1: Precursor Synthesis (Optional) cluster_1 Step 2: α-Bromination start_prec Starting Materials (e.g., Chloroacetone, Acetamide) react_prec Reaction: Acylation/Substitution start_prec->react_prec purify_prec Purification: Crystallization/Distillation react_prec->purify_prec precursor N-(2-oxopropyl)acetamide purify_prec->precursor start_brom N-(2-oxopropyl)acetamide precursor->start_brom Use as starting material react_brom Reaction: α-Bromination start_brom->react_brom brom_agent Brominating Agent (e.g., NBS, Br2) brom_agent->react_brom workup Aqueous Workup react_brom->workup purify_prod Purification: Crystallization workup->purify_prod product This compound purify_prod->product

Caption: Overall experimental workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of N-(2-oxopropyl)acetamide

While commercially available, N-(2-oxopropyl)acetamide can be synthesized from chloroacetone and acetamide.

  • Materials:

    • Chloroacetone

    • Acetamide

    • Potassium iodide (catalytic amount)

    • Potassium carbonate

    • Acetone (solvent)

  • Procedure:

    • In a round-bottom flask, dissolve acetamide (1.2 equivalents) and a catalytic amount of potassium iodide in acetone.

    • Add potassium carbonate (1.5 equivalents) to the mixture.

    • Slowly add chloroacetone (1.0 equivalent) dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-(2-oxopropyl)acetamide as a solid.

Protocol 2: α-Bromination of N-(2-oxopropyl)acetamide

This protocol describes the selective mono-bromination at the α-position of the ketone. Acid-catalyzed bromination is often preferred to control for mono-substitution.[1][2]

  • Materials:

    • N-(2-oxopropyl)acetamide

    • N-Bromosuccinimide (NBS) or Bromine (Br₂)

    • Acetic acid (solvent and catalyst)

    • Dichloromethane (co-solvent, optional)

    • Saturated sodium bicarbonate solution

    • Saturated sodium thiosulfate solution (for Br₂ quenching)

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve N-(2-oxopropyl)acetamide (1.0 equivalent) in glacial acetic acid in a round-bottom flask protected from light.

    • Cool the solution in an ice bath to 0-5 °C.

    • If using NBS, add it portion-wise (1.05 equivalents) to the stirred solution. If using Br₂, add it dropwise (1.0 equivalent) as a solution in acetic acid.

    • Maintain the temperature at 0-5 °C and stir the reaction mixture. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • If Br₂ was used, add saturated sodium thiosulfate solution until the orange/brown color disappears.

    • Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes).

Data Presentation: Reaction Parameter Optimization

Optimizing the reaction conditions is critical for maximizing yield and purity. The following table provides a starting point for the α-bromination reaction based on literature for analogous ketone brominations.

ParameterCondition 1 (NBS)Condition 2 (Br₂)Rationale & Key Considerations
Brominating Agent N-BromosuccinimideElemental BromineNBS is a solid, easier to handle, and can be more selective for mono-bromination.[3] Br₂ is cheaper but more hazardous and may require more careful control to avoid over-bromination.
Stoichiometry 1.05 equivalents1.0 equivalentA slight excess of NBS is often used. For Br₂, a 1:1 stoichiometry is ideal to minimize dibromination.
Solvent Glacial Acetic AcidGlacial Acetic AcidAcetic acid serves as both a solvent and an acid catalyst, promoting enol formation which is key to the reaction mechanism.[1][4]
Temperature 0-5 °C0-5 °CLow temperatures help to control the reaction rate and improve selectivity, reducing the formation of byproducts.
Reaction Time 1-4 hours1-3 hoursMonitor by TLC. Reaction times can vary based on substrate reactivity and scale.
Expected Yield 75-90%70-85%Yields are estimates based on similar reactions and are highly dependent on purification success.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

G start Low or No Yield of This compound q1 Is there unreacted N-(2-oxopropyl)acetamide? start->q1 cause1 Potential Causes: - Inactive brominating agent - Insufficient reaction time/temp - Inefficient acid catalysis q1->cause1 Yes q2 Are there multiple spots on TLC (byproducts)? q1->q2 No a1_yes Yes a1_no No solution1 Solutions: - Use fresh NBS/Br2 - Increase reaction time or allow to warm to RT - Ensure anhydrous acetic acid cause1->solution1 cause2 Potential Causes: - Over-bromination (dibromo-product) - Product degradation q2->cause2 Yes cause3 Potential Causes: - Product lost during workup - Degradation upon neutralization q2->cause3 No a2_yes Yes a2_no No solution2 Solutions: - Use ≤1.05 eq. of brominating agent - Maintain low temperature - Reduce reaction time cause2->solution2 solution3 Solutions: - Ensure complete extraction - Perform neutralization carefully at low temp - Check pH to avoid strong basic conditions cause3->solution3

Caption: Troubleshooting workflow for low reaction yield.

ProblemPotential CauseRecommended Solution
Low or No Product Yield Inactive brominating agent (NBS or Br₂ may degrade over time).Use a freshly opened bottle of NBS or purify existing NBS. Ensure Br₂ is stored properly.
Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. Let the reaction slowly warm to room temperature after the initial phase at 0-5 °C.
Inefficient acid catalysis.Ensure the use of glacial (anhydrous) acetic acid, as water can inhibit the reaction.
Multiple Products Observed (TLC) Formation of the dibrominated product.Carefully control the stoichiometry of the brominating agent (use no more than 1.05 equivalents). Add the brominating agent slowly and maintain a low temperature.
Product degradation.α-bromoketones can be unstable. Ensure the workup is performed promptly and without excessive heat. Avoid strongly basic conditions during neutralization.
Starting Material Remains Reaction has not gone to completion.See "Low or No Product Yield". Consider adding a small additional portion of the brominating agent if stoichiometry was underestimated.
Difficulty in Product Purification Product is an oil or does not crystallize.The crude product may contain impurities that inhibit crystallization. Attempt purification by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Co-crystallization with byproducts.Try recrystallizing from a different solvent system to alter the solubility of the product and impurities.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is better, NBS or Br₂? A1: Both N-Bromosuccinimide (NBS) and elemental bromine (Br₂) are effective. NBS is often preferred in laboratory settings because it is a solid and easier to handle than the highly corrosive and volatile liquid Br₂. It can also offer better selectivity for mono-bromination. However, Br₂ is less expensive and perfectly suitable if handled with appropriate safety precautions.

Q2: Why is the reaction performed under acidic conditions? A2: Acid catalyzes the formation of the enol tautomer of the ketone.[1][2] The enol is the nucleophilic species that attacks the bromine, leading to α-bromination. In the absence of an acid catalyst, the reaction is significantly slower.

Q3: Can I run this reaction under basic conditions? A3: While α-halogenation can be performed under basic conditions, it is generally not recommended for this synthesis. Base-catalyzed halogenation of methyl ketones can lead to the haloform reaction, which would cleave the molecule and result in the formation of a carboxylate and bromoform, drastically reducing the yield of the desired product.[2] Successive halogenations are also faster in basic solutions, making it difficult to isolate the mono-brominated product.[2]

Q4: What are the main safety precautions for this reaction? A4: This reaction should be performed in a well-ventilated fume hood. Bromine is highly toxic, corrosive, and volatile. This compound is an α-bromoketone, which are known lachrymators and skin irritants. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q5: How can I confirm the structure of my final product? A5: The structure of this compound can be confirmed using standard analytical techniques.

  • ¹H NMR: Expect to see a singlet or doublet for the CH-Br proton, a singlet for the methyl protons of the acetyl group, and a singlet for the methyl protons of the acetamido group, along with a broad singlet for the N-H proton.

  • ¹³C NMR: Look for the characteristic carbonyl signals of the ketone and amide, and the carbon bearing the bromine atom.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the formula C₅H₈BrNO₂ and a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

Q6: My purified product is unstable and discolors over time. How should I store it? A6: α-bromoketones can be sensitive to light and heat. It is recommended to store the purified product in a sealed, amber-colored vial at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can also improve long-term stability.

References

Technical Support Center: Purification of N-(1-Bromo-2-oxopropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N-(1-Bromo-2-oxopropyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from common side products encountered during its synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Purified Product Incomplete reaction during synthesis.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, N-(2-oxopropyl)acetamide.
Product loss during extraction or washing steps.Ensure proper phase separation during aqueous workup. Minimize the number of washing steps or use saturated brine to reduce aqueous solubility.
Co-elution of the product with impurities during column chromatography.Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system (e.g., gradually increasing the percentage of ethyl acetate in hexane) can improve separation.
Presence of Starting Material in the Final Product Insufficient brominating agent or short reaction time.Use a slight excess of the brominating agent (e.g., N-Bromosuccinimide or Bromine) and ensure the reaction goes to completion as monitored by TLC.
Inefficient purification.If recrystallization is ineffective, employ column chromatography. Use a solvent system where the starting material has a significantly different Rf value from the product.
Presence of a Di-brominated Side Product Use of excess brominating agent.Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise to the reaction mixture to avoid localized high concentrations.
Prolonged reaction time.Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to prevent over-bromination.
Oily Product Instead of a Solid Presence of residual solvent.Ensure the product is thoroughly dried under high vacuum.
Presence of impurities that lower the melting point.Purify the product using column chromatography followed by recrystallization from an appropriate solvent system.
Product Decomposition (Discoloration) Instability of the α-bromoketone functionality.Avoid prolonged exposure to high temperatures and light. Store the purified product at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., nitrogen or argon).
Presence of acidic impurities.Neutralize any acidic byproducts from the bromination reaction during the workup with a mild base like sodium bicarbonate solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are typically unreacted starting material (N-(2-oxopropyl)acetamide) and the di-brominated product (N-(1,1-dibromo-2-oxopropyl)acetamide). The formation of the di-brominated species is more likely when an excess of the brominating agent is used.

Q2: How can I monitor the progress of the bromination reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system, such as ethyl acetate/hexane, to achieve good separation between the starting material, the desired product, and any side products. The product, being more polar than the starting material due to the bromine atom, will have a lower Rf value.

Q3: What is a suitable solvent for recrystallizing this compound?

A3: A mixed solvent system of ethyl acetate and hexane is often effective for the recrystallization of moderately polar compounds like this compound. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until turbidity is observed. Allow the solution to cool slowly to form crystals. Other potential solvent systems to explore include isopropanol/water or dichloromethane/hexane.

Q4: What are the recommended conditions for purifying this compound by column chromatography?

A4: Silica gel is the recommended stationary phase. A common mobile phase is a mixture of ethyl acetate and hexane. A good starting point is a 20-30% ethyl acetate in hexane mixture. The polarity can be adjusted based on the separation observed on TLC. A gradient elution, where the concentration of ethyl acetate is gradually increased, can provide better separation of the desired product from closely eluting impurities.

Q5: My purified this compound is unstable and decomposes over time. How can I improve its stability?

A5: α-Bromoketones can be sensitive to light, heat, and moisture. Ensure the product is completely dry and free of any acidic residue. It is highly recommended to store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C is ideal) in a light-protected container.

Experimental Protocols

General Synthesis of this compound

Disclaimer: This is a general procedure based on the bromination of similar ketones and should be optimized for specific laboratory conditions.

  • Dissolve N-(2-oxopropyl)acetamide in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add one equivalent of a brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the same solvent) to the stirred solution.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if bromine was used) or water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • Slowly add hexane while the solution is still warm until it becomes slightly cloudy.

  • Allow the solution to cool to room temperature and then place it in a refrigerator or freezer to facilitate crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum.

Purification by Column Chromatography
  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimum amount of dichloromethane or the eluent.

  • Load the sample onto the top of the column.

  • Elute the column with a suitable solvent system, for example, a gradient of 10% to 40% ethyl acetate in hexane.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start N-(2-oxopropyl)acetamide reaction Bromination (e.g., NBS or Br2) start->reaction quench Quenching & Workup reaction->quench crude Crude Product quench->crude purification_choice Purification Method crude->purification_choice recrystallization Recrystallization purification_choice->recrystallization column Column Chromatography purification_choice->column pure_product Pure this compound recrystallization->pure_product column->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Crude Product Analysis impurity1 Starting Material Present? start->impurity1 impurity2 Di-brominated Product Present? impurity1->impurity2 No solution1 Optimize Reaction Conditions (Time, Stoichiometry) impurity1->solution1 Yes oily_product Oily Product? impurity2->oily_product No solution3 Control Brominating Agent Stoichiometry impurity2->solution3 Yes solution4 Thorough Drying & Further Purification oily_product->solution4 Yes solution2 Optimize Column Chromatography solution1->solution2

Common issues in N-(1-Bromo-2-oxopropyl)acetamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(1-Bromo-2-oxopropyl)acetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions with this compound.

Issue 1: Low or No Product Yield

Question: I am not observing the expected product formation, or the yield is significantly lower than anticipated. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no product yield in reactions involving this compound can stem from several factors, primarily related to the reagent's stability and the reaction conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of this compound 1. Verify Reagent Quality: Use a fresh batch of the reagent or verify the purity of the existing stock using techniques like NMR or LC-MS. 2. Proper Storage: Store this compound at low temperatures (e.g., -20°C) and protected from light and moisture.
Inappropriate Base 1. Base Strength: The choice of base is critical. A base that is too strong can lead to decomposition or self-condensation. Consider using a milder, non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA). 2. Base Equivalents: Titrate the amount of base used. Start with stoichiometric amounts and optimize as needed.
Suboptimal Reaction Temperature 1. Low Temperature Start: Begin the reaction at a low temperature (e.g., 0°C) and allow it to slowly warm to room temperature. 2. Monitor for Decomposition: If the reaction mixture darkens significantly at higher temperatures, it may indicate decomposition.
Incorrect Solvent 1. Solvent Polarity: The choice of solvent can influence the reaction rate and side reactions. Aprotic solvents like acetonitrile, THF, or DMF are generally suitable. 2. Solvent Purity: Ensure the solvent is anhydrous, as water can react with the starting material.

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction is producing multiple spots on TLC, and I am having difficulty isolating the desired product. What are the common side reactions?

Answer:

The presence of multiple products often indicates the occurrence of side reactions. The structure of this compound makes it susceptible to several competing reaction pathways.

Common Side Reactions:

  • Over-alkylation: If the nucleophile has multiple reactive sites, or if the product is more nucleophilic than the starting material, multiple additions of the acetylpropyl group can occur.

  • Elimination: In the presence of a strong base, elimination of HBr can occur to form an α,β-unsaturated ketone.

  • Hydrolysis: The bromo group can be hydrolyzed back to a hydroxyl group in the presence of water.

  • Self-condensation: The enolizable ketone can undergo self-condensation reactions.

Troubleshooting Strategies:

Side Reaction Mitigation Strategy
Over-alkylation 1. Control Stoichiometry: Use a slight excess of the nucleophilic starting material relative to this compound. 2. Slow Addition: Add the this compound solution dropwise to the reaction mixture to maintain a low concentration.
Elimination 1. Use a Weaker Base: Employ a non-hindered, weaker base like sodium bicarbonate. 2. Lower Reaction Temperature: Keep the reaction temperature as low as possible to disfavor elimination pathways.
Hydrolysis 1. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Self-condensation 1. Optimize Base and Temperature: Use a mild base and maintain low reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and light and should be stored in a tightly sealed container at -20°C.

Q2: What is the recommended solvent for reactions with this compound?

A2: Anhydrous aprotic solvents are generally recommended. The choice of solvent can depend on the specific nucleophile and reaction conditions. Commonly used solvents include:

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

Q3: Can I use a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in my reaction?

A3: The use of strong, non-nucleophilic bases like NaH or LDA can be effective for deprotonating weak nucleophiles. However, they can also promote side reactions such as elimination and self-condensation. It is crucial to perform such reactions at low temperatures (e.g., -78°C to 0°C) and to carefully control the stoichiometry. For many applications, milder bases like potassium carbonate are sufficient and lead to cleaner reactions.

Q4: My purified product seems to degrade over time. How can I improve its stability?

A4: If the final product retains a reactive moiety, it may be inherently unstable. For storage, it is best to keep the compound in a pure, solid form if possible, at low temperatures, and protected from light. If it is an oil, storing it as a solution in a non-reactive, anhydrous solvent at low temperatures may improve its shelf life.

Experimental Protocols

General Protocol for Alkylation of a Phenol with this compound

This protocol provides a general methodology for the O-alkylation of a phenolic substrate.

  • Preparation:

    • To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the phenolic substrate (1.0 eq.).

    • Dissolve the substrate in anhydrous acetonitrile (ACN) to a concentration of 0.1 M.

    • Add finely ground potassium carbonate (K2CO3) (1.5 eq.).

  • Reaction:

    • Stir the suspension at room temperature for 15 minutes.

    • In a separate flask, dissolve this compound (1.2 eq.) in a minimal amount of anhydrous ACN.

    • Add the this compound solution dropwise to the stirring suspension of the phenol and base over 10-15 minutes.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, filter the solid K2CO3 and wash the filter cake with ACN.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction_Pathway Hypothetical Reaction Pathway: O-Alkylation of a Phenol Phenol Phenolic Substrate (Ar-OH) Phenoxide Phenoxide Intermediate (Ar-O-) Phenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Product O-Alkylated Product Phenoxide->Product SN2 Attack Reagent This compound Reagent->Product Side_Product KHCO3 + KBr Product->Side_Product

Caption: O-Alkylation of a phenol using this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Product Yield Check_Reagent Check Reagent Quality (NMR, LC-MS) Start->Check_Reagent Reagent_OK Reagent is Pure Check_Reagent->Reagent_OK Good Reagent_Bad Reagent Degraded -> Use Fresh Batch Check_Reagent->Reagent_Bad Bad Check_Conditions Review Reaction Conditions (Base, Temp, Solvent) Reagent_OK->Check_Conditions Optimize_Base Optimize Base (Strength, Equivalents) Check_Conditions->Optimize_Base Optimize_Temp Optimize Temperature (Start Low) Check_Conditions->Optimize_Temp Optimize_Solvent Use Anhydrous Solvent Check_Conditions->Optimize_Solvent Success Improved Yield Optimize_Base->Success Optimize_Temp->Success Optimize_Solvent->Success

Caption: A workflow for troubleshooting low product yield.

Logical_Relationships Common Issues and Solutions Low_Yield Low Yield Impure_Product Impure Product Degraded_Reagent Degraded Reagent Degraded_Reagent->Low_Yield Wrong_Base Inappropriate Base Wrong_Base->Low_Yield Wrong_Base->Impure_Product High_Temp High Temperature High_Temp->Low_Yield High_Temp->Impure_Product Wet_Solvent Wet Solvent Wet_Solvent->Low_Yield Use_Fresh Use Fresh Reagent Use_Fresh->Degraded_Reagent Mild_Base Use Mild Base Mild_Base->Wrong_Base Low_Temp Lower Temperature Low_Temp->High_Temp Anhydrous_Conditions Use Anhydrous Conditions Anhydrous_Conditions->Wet_Solvent Slow_Addition Slow Reagent Addition Slow_Addition->Impure_Product

Caption: Logical relationships between common problems and their solutions.

Improving the stability of N-(1-Bromo-2-oxopropyl)acetamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of N-(1-Bromo-2-oxopropyl)acetamide in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be degrading. What are the likely causes?

A1: this compound is an α-haloketone, a class of compounds known for its reactivity and potential instability in solution. Degradation can be triggered by several factors:

  • Hydrolysis: Reaction with water, which can be catalyzed by both acids and bases.

  • Nucleophilic Attack: The carbon atom bonded to the bromine is electrophilic and susceptible to attack by nucleophiles present in the solution (e.g., buffers, co-solvents, or other formulation components).

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

  • Elevated Temperature: Higher temperatures accelerate the rate of all chemical degradation pathways.

Q2: What are the best practices for storing this compound?

A2: To ensure maximum stability, this compound should be stored as a dry solid in a tightly sealed container. For optimal shelf-life, it is recommended to store it in a refrigerator (2-8 °C) and protected from light.

Q3: I need to prepare a stock solution of this compound. Which solvents are recommended?

A3: The choice of solvent is critical for the stability of your stock solution. It is advisable to use aprotic, non-nucleophilic solvents. Based on general chemical principles, the following solvents are recommended:

  • Dimethyl Sulfoxide (DMSO): A common solvent for preparing high-concentration stock solutions of a wide range of organic compounds.

  • Acetonitrile (ACN): A polar aprotic solvent that is generally less reactive than protic solvents.

  • Anhydrous Ethanol: If a protic solvent is necessary, anhydrous ethanol is a reasonable choice, but stability should be monitored, especially for long-term storage.

It is crucial to use anhydrous solvents, as water can lead to hydrolysis. Prepare fresh solutions whenever possible and store them at low temperatures, protected from light.

Q4: Can I use aqueous buffers to dissolve this compound for my experiments?

A4: While many biological and biochemical assays require aqueous buffers, it is important to be aware that water can cause hydrolysis of this compound. If an aqueous buffer is necessary, consider the following:

  • pH: The rate of hydrolysis is pH-dependent. It is generally advisable to use buffers with a pH close to neutral (pH 6-7) to minimize acid and base-catalyzed degradation.

  • Buffer Composition: Avoid buffers containing nucleophilic species (e.g., Tris, glycine). Phosphate buffers are a generally a better choice.

  • Preparation: Prepare the solution immediately before use to minimize the time the compound is in the aqueous environment.

Troubleshooting Guides

Issue 1: Inconsistent experimental results using this compound solutions.

This issue is often linked to the degradation of the compound in the experimental solution.

Troubleshooting Steps:

  • Solvent and Buffer Selection:

    • Verify Solvent Purity: Ensure that the solvents used are anhydrous and of high purity.

    • Assess Buffer Compatibility: If using a buffer, check for potential nucleophilic components. Switch to a non-nucleophilic buffer system if necessary.

  • Solution Preparation and Handling:

    • Prepare Fresh Solutions: Prepare solutions of this compound immediately before each experiment.

    • Minimize Exposure to Light and Heat: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Keep solutions on ice or at a controlled low temperature during the experiment.

  • Stability Assessment:

    • Conduct a Time-Course Experiment: Analyze the concentration of this compound in your experimental solution at different time points to determine its stability under your specific conditions. A stability-indicating HPLC method is recommended for this analysis.

Issue 2: Observing unexpected peaks in my analytical chromatogram.

The appearance of new peaks in techniques like HPLC often indicates the formation of degradation products.

Troubleshooting Steps:

  • Identify Potential Degradants: Based on the structure of this compound and the components of your solution, consider the likely degradation products. The primary degradation pathway is likely hydrolysis, which would replace the bromine atom with a hydroxyl group to form N-(1-Hydroxy-2-oxopropyl)acetamide.

  • Perform a Forced Degradation Study: To confirm the identity of the degradation peaks, a forced degradation study can be performed. This involves intentionally degrading the compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). Analysis of the stressed samples by a stability-indicating HPLC method can help to identify the retention times of the degradation products.

Data Presentation

Table 1: Recommended Solvents for this compound Stock Solutions

SolventTypeRationale for Recommendation
Dimethyl Sulfoxide (DMSO)Aprotic, PolarGood solubilizing power, non-nucleophilic.
Acetonitrile (ACN)Aprotic, PolarLess reactive than protic solvents.
Anhydrous EthanolProticUse with caution, potential for slow degradation.

Table 2: General Guidelines for pH and Buffer Selection in Aqueous Solutions

pH RangeRecommendationRecommended BuffersBuffers to Avoid
Acidic (<6)Use with caution, risk of acid-catalyzed hydrolysis.Citrate, Acetate-
Neutral (6-7)Recommended for minimizing hydrolysis.Phosphate (e.g., PBS)Tris, Glycine
Basic (>8)Not Recommended , high risk of base-catalyzed hydrolysis.-Tris, Carbonate

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Volumetric flask

Procedure:

  • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound accurately.

  • Dissolve the solid in a small volume of anhydrous DMSO in a volumetric flask.

  • Once fully dissolved, bring the solution to the final volume with anhydrous DMSO.

  • Mix the solution thoroughly.

  • Transfer the solution to an amber glass vial, purge with an inert gas (e.g., argon or nitrogen) if possible, and seal tightly.

  • Store the stock solution at -20°C or below.

Protocol 2: General Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method to monitor the degradation of this compound. Method optimization will be required.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Sample Preparation:

Dilute the sample to be analyzed in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid).

Visualizations

degradation_pathway main This compound hydrolysis_product N-(1-Hydroxy-2-oxopropyl)acetamide main->hydrolysis_product Hydrolysis (H2O, H+ or OH-) nucleophile_product Nucleophile-Adduct main->nucleophile_product Nucleophilic Attack (Nu-)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare fresh solution in appropriate solvent/buffer protect Protect from light and heat prep->protect run_exp Perform experiment protect->run_exp analyze Analyze results run_exp->analyze troubleshoot Troubleshoot inconsistencies analyze->troubleshoot

Caption: Recommended experimental workflow for using this compound.

logical_relationship stability Compound Stability temp Temperature stability->temp inversely proportional light Light Exposure stability->light inversely proportional ph pH stability->ph dependent nucleophiles Nucleophiles stability->nucleophiles inversely proportional solvent Solvent Choice stability->solvent dependent

Caption: Factors influencing the stability of this compound.

Troubleshooting unexpected NMR shifts for N-(1-Bromo-2-oxopropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-(1-Bromo-2-oxopropyl)acetamide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra and addressing unexpected results during their experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.

Q1: My observed ¹H NMR chemical shifts for the methine (CHBr) and methyl (CH₃) protons are significantly different from the expected values. What are the potential causes?

A1: Discrepancies between expected and observed ¹H NMR chemical shifts can arise from several factors. The primary aspects to consider are solvent effects, the presence of tautomers, and sample degradation.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the NMR solvent can influence the electron density around the protons, leading to shifts in their resonance frequencies. A change in solvent can alter the chemical shifts by up to 1 ppm.[1]

  • Keto-Enol Tautomerism: this compound can exist in equilibrium between its keto and enol forms. These tautomers have distinct chemical environments for the protons, and their relative concentrations, which are influenced by solvent and temperature, will affect the observed spectrum. The enol form introduces a vinyl proton and an OH proton, which will have characteristic shifts.

  • Sample Degradation: The presence of the α-bromo ketone functionality makes the compound susceptible to degradation, potentially through hydrolysis or reaction with nucleophilic impurities in the solvent. Degradation products will introduce new signals and may shift the peaks of the remaining starting material.

Q2: I am observing more signals in my ¹H and ¹³C NMR spectra than expected for a single structure. Why is this happening?

A2: The presence of extra signals is a strong indicator of a mixture of species in your NMR tube. For this compound, this is most commonly due to keto-enol tautomerism. The keto and enol forms are distinct molecules with different sets of protons and carbons, thus giving rise to separate sets of signals in the NMR spectra. The equilibrium between these forms can be slow on the NMR timescale, allowing for the observation of both species.

Another possibility is the presence of impurities or degradation products. Carefully examine the signals to see if they correspond to common laboratory solvents or potential side products from the synthesis or sample handling.

Q3: The amide N-H proton signal in my ¹H NMR spectrum is very broad or not visible at all. What should I do?

A3: The broadening or disappearance of an N-H proton signal is a common phenomenon in ¹H NMR spectroscopy and can be attributed to several factors:

  • Proton Exchange: Amide protons can undergo chemical exchange with residual water or acidic protons in the solvent (if using, for example, methanol-d₄). This exchange can be rapid on the NMR timescale, leading to signal broadening or coalescence with the solvent peak. To confirm if the peak corresponds to an exchangeable proton, you can add a drop of D₂O to your NMR sample, shake it, and re-acquire the spectrum. The N-H signal should diminish or disappear.

  • Quadrupolar Relaxation: The nitrogen-14 nucleus has a nuclear spin of I=1 and is quadrupolar. This can lead to efficient relaxation of the attached proton, resulting in a broad signal.

  • Restricted Rotation: The C-N bond in amides has a partial double bond character, which can restrict rotation. This can sometimes lead to different conformations that are slowly interconverting, contributing to peak broadening. Running the experiment at a higher temperature can sometimes sharpen the signal by increasing the rate of rotation.

Q4: My observed ¹³C NMR shifts for the carbonyl carbons are not what I predicted. How can I interpret these shifts?

A4: The chemical shifts of carbonyl carbons are very sensitive to their electronic environment. For this compound, you should expect two carbonyl signals: one for the ketone and one for the amide.

  • Ketone Carbonyl: Typically, ketone carbonyls resonate in the range of 205-220 ppm.

  • Amide Carbonyl: Amide carbonyls are generally found further upfield, in the region of 170-180 ppm.

If you are observing shifts outside of these ranges, consider the possibility of strong intramolecular hydrogen bonding, particularly in the enol tautomer, which can shield the carbonyl carbon and shift it upfield. Solvent effects can also play a significant role in the precise location of these signals.

Data Presentation

The following table summarizes the estimated ¹H and ¹³C NMR chemical shifts for the keto form of this compound in CDCl₃. These are predicted values and may vary based on experimental conditions.

Assignment Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
CH₃ (keto)~2.4~28
CH (bromo)~5.0~45
NH~7.0 (broad)-
CH₃ (acetyl)~2.1~23
C=O (keto)-~200
C=O (amide)-~170

Note: These are estimated values. Actual shifts can be influenced by solvent, concentration, and temperature.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) to the NMR tube using a clean pipette.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If the sample has poor solubility, gentle warming in a water bath may be necessary. Ensure the solution is homogeneous.

  • Transfer and Labeling: If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a new NMR tube to remove any particulate matter. Label the NMR tube clearly with the sample identification.

¹H NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

Visualizations

Troubleshooting_Workflow start Unexpected NMR Shifts Observed q1 Are chemical shifts for CHBr and CH3 incorrect? start->q1 a1_1 Check Solvent Effects: - Compare with data in different solvents. - Consider solvent polarity and H-bonding. q1->a1_1 Yes q2 Are there extra signals in the spectrum? q1->q2 No a1_2 Investigate Tautomerism: - Look for enol-specific peaks (vinyl H, OH). - Vary temperature. a1_1->a1_2 a1_3 Assess Sample Degradation: - Look for impurity peaks. - Re-purify sample if necessary. a1_2->a1_3 end_node Problem Resolved a1_3->end_node a2_1 Keto-Enol Tautomerism: - Assign signals to both tautomers. q2->a2_1 Yes q3 Is the N-H signal broad or missing? q2->q3 No a2_2 Impurities/Degradation: - Identify solvent peaks. - Compare with starting material spectra. a2_1->a2_2 a2_2->end_node a3_1 Perform D2O Exchange: - Add D2O and re-acquire spectrum. q3->a3_1 Yes q3->end_node No a3_2 Consider Quadrupolar Broadening & Restricted Rotation: - Variable temperature NMR may help. a3_1->a3_2 a3_2->end_node

Caption: Troubleshooting workflow for unexpected NMR shifts.

References

Technical Support Center: Synthesis of N-(1-Bromo-2-oxopropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N-(1-Bromo-2-oxopropyl)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process involving the formation of the precursor N-(2-oxopropyl)acetamide, followed by its bromination.

Workflow of this compound Synthesis

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-(2-oxopropyl)acetamide cluster_step2 Step 2: Bromination A Chloroacetone C Reaction (e.g., in a suitable solvent like DMF) A->C B Acetamide B->C D Work-up and Purification (e.g., extraction, crystallization) C->D E N-(2-oxopropyl)acetamide D->E F N-(2-oxopropyl)acetamide E->F H Reaction (e.g., in a solvent like CCl4 or CH2Cl2) F->H G Brominating Agent (e.g., NBS, Br2) G->H I Work-up and Purification (e.g., washing, recrystallization) H->I J This compound I->J

Caption: A simplified workflow for the two-step synthesis of this compound.

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of N-(2-oxopropyl)acetamide Incomplete reaction.- Increase reaction time or temperature.- Ensure appropriate stoichiometry of reactants.
Side reactions, such as self-condensation of chloroacetone.- Control the reaction temperature carefully.- Consider a slower addition of chloroacetone to the reaction mixture.
Product loss during work-up.- Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes.
Step 2: Low yield of this compound Incomplete bromination.- Increase the amount of brominating agent slightly.- Ensure the reaction is protected from light, especially if using radical initiators.
Formation of di-brominated or other side products.- Carefully control the stoichiometry of the brominating agent.- Maintain a low reaction temperature during the addition of the brominating agent.
Degradation of the product.- The product can be unstable; it is best to use it quickly after preparation or store it at a low temperature, protected from light and moisture.
General: Difficulty with reaction monitoring TLC analysis is unclear.- Try different solvent systems for TLC to achieve better separation.- Use a visualizing agent (e.g., potassium permanganate stain) if the compounds are not UV-active.
General: Impurities in the final product Residual starting materials or side products.- Optimize the purification method (e.g., recrystallization solvent, column chromatography conditions).- Consider an additional purification step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The main safety concerns are:

  • Handling of Bromine or other brominating agents: Bromine is highly corrosive and toxic. N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The bromination step can be exothermic. On a larger scale, this can lead to a runaway reaction if not properly controlled. Ensure adequate cooling capacity and consider slow, portion-wise addition of the brominating agent.

  • Handling of Chloroacetone: Chloroacetone is a lachrymator and is toxic. Handle with appropriate PPE in a fume hood.

Q2: How can I control the formation of di-brominated impurities during the bromination step?

A2: To minimize the formation of di-brominated byproducts:

  • Stoichiometry: Use a slight excess or an equimolar amount of the brominating agent. Avoid a large excess.

  • Temperature Control: Maintain a low and consistent temperature during the addition of the brominating agent.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or HPLC to stop the reaction once the starting material is consumed.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is likely to be unstable. It should be stored at a low temperature (e.g., in a refrigerator or freezer), protected from light and moisture to prevent degradation. It is often recommended to use the product as soon as possible after synthesis.

Q4: Can you suggest a suitable solvent for the bromination of N-(2-oxopropyl)acetamide?

A4: Common solvents for bromination reactions include chlorinated solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). The choice of solvent can depend on the specific brominating agent used and the reaction conditions.

Q5: What purification techniques are most effective for this compound on a larger scale?

A5:

  • Recrystallization: This is often the most practical method for purification on a larger scale. The choice of solvent is critical and may require some experimentation.

  • Slurry Washes: Washing the crude product with a suitable solvent can help remove impurities without the need for a full recrystallization.

  • Column Chromatography: While effective, it can be less practical for very large quantities due to the amount of silica gel and solvent required.

Experimental Protocols

Protocol 1: Synthesis of N-(2-oxopropyl)acetamide

  • To a solution of acetamide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add chloroacetone (1.0-1.2 eq).

  • The reaction mixture is stirred at a controlled temperature (e.g., 50-70 °C) for a specified time (e.g., 4-8 hours), and the reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield N-(2-oxopropyl)acetamide.

Protocol 2: Synthesis of this compound

  • Dissolve N-(2-oxopropyl)acetamide (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Add a brominating agent such as N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the low temperature. A radical initiator like AIBN might be used in small amounts if required.

  • Stir the reaction mixture at low temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude this compound is then purified, typically by recrystallization.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product CheckStep Which step is problematic? Start->CheckStep Step1 Step 1: Acetamide Formation CheckStep->Step1 Step 1 Step2 Step 2: Bromination CheckStep->Step2 Step 2 IncompleteReaction1 Incomplete Reaction? Step1->IncompleteReaction1 IncompleteReaction2 Incomplete Bromination? Step2->IncompleteReaction2 SideProducts1 Side Products? IncompleteReaction1->SideProducts1 No IncreaseTimeTemp Increase reaction time/temp IncompleteReaction1->IncreaseTimeTemp Yes ControlTemp1 Control temperature SideProducts1->ControlTemp1 Yes PurificationIssue Purification ineffective? SideProducts1->PurificationIssue No CheckStoichiometry1 Check stoichiometry IncreaseTimeTemp->CheckStoichiometry1 End Problem Solved CheckStoichiometry1->End SlowAddition1 Slow reagent addition ControlTemp1->SlowAddition1 SlowAddition1->End SideProducts2 Di-bromination? IncompleteReaction2->SideProducts2 No IncreaseBromine Slightly increase brominating agent IncompleteReaction2->IncreaseBromine Yes ControlStoichiometry2 Control stoichiometry SideProducts2->ControlStoichiometry2 Yes SideProducts2->PurificationIssue No IncreaseBromine->End ControlTemp2 Maintain low temperature ControlStoichiometry2->ControlTemp2 ControlTemp2->End OptimizePurification Optimize recrystallization solvent or chromatography conditions PurificationIssue->OptimizePurification Yes PurificationIssue->End No OptimizePurification->End

Caption: A decision tree for troubleshooting common issues in the synthesis.

Identifying decomposition pathways of N-(1-Bromo-2-oxopropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(1-Bromo-2-oxopropyl)acetamide. The information is designed to help anticipate and address potential issues related to the compound's stability and decomposition during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: While specific studies on this compound are limited, based on the chemistry of α-haloamides and ketones, several decomposition pathways are plausible under typical experimental conditions. These include hydrolysis of the amide bond, elimination of hydrogen bromide (HBr), and nucleophilic substitution at the carbon bearing the bromine atom. Under basic conditions, a Favorskii-type rearrangement is also a possibility.

Q2: My reaction mixture is turning acidic over time. What is the likely cause?

A2: The likely cause of increasing acidity is the elimination of hydrogen bromide (HBr) from the molecule, forming an α,β-unsaturated ketone derivative and releasing HBr into the medium. This process can be accelerated by heat and the presence of mild bases.

Q3: I am observing a significant amount of a debrominated impurity, N-(2-oxopropyl)acetamide, in my sample. How can I minimize this?

A3: The formation of N-(2-oxopropyl)acetamide suggests a reductive debromination or a nucleophilic substitution reaction where the bromine is replaced by a hydrogen atom. To minimize this, ensure your reaction and storage conditions are free from reducing agents and strong nucleophiles. Using deoxygenated solvents and storing the compound under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere to prevent moisture- and air-induced degradation. Long-term storage in protic solvents or in the presence of bases should be avoided.

Q5: Can I use this compound in aqueous buffers?

A5: Caution is advised when using this compound in aqueous buffers, especially at neutral to high pH. The presence of water can lead to hydrolysis of the amide bond, and basic conditions can promote both elimination of HBr and other rearrangement reactions. If aqueous buffers are necessary, it is recommended to prepare fresh solutions and use them immediately, and to work at a slightly acidic pH if the experimental conditions allow.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (LC-MS, GC-MS)
Observed Problem Potential Cause Troubleshooting Steps
Peak corresponding to the molecular weight of N-(2-oxopropyl)acetamide.Reductive debromination or nucleophilic substitution by hydride.- Ensure solvents are anhydrous and free of reducing impurities.- Work under an inert atmosphere.- Avoid reagents that can act as hydride donors.
Peak corresponding to the molecular weight of the parent compound minus HBr.Elimination of hydrogen bromide.- Lower the reaction or analysis temperature.- Avoid basic conditions.- Use a non-polar, aprotic solvent if possible.
Peaks corresponding to hydrolyzed products (e.g., 1-bromo-2-oxopropanoic acid and acetamide).Hydrolysis of the amide bond.- Use anhydrous solvents.- If water is necessary, maintain a slightly acidic pH.- Prepare aqueous solutions immediately before use.
Issue 2: Poor Reproducibility in Biological or Chemical Assays
Observed Problem Potential Cause Troubleshooting Steps
Inconsistent results between experimental runs.On-bench degradation of the compound in solution.- Prepare stock solutions in a suitable anhydrous, aprotic solvent (e.g., DMSO, DMF) and store at low temperature.- Prepare working solutions fresh for each experiment.- Minimize the time the compound is in aqueous or protic media.
Decreasing activity of the compound over time.Degradation of the compound in the assay medium.- Perform a time-course stability study of the compound in your specific assay buffer.- Consider using a more stable analog if degradation is rapid.

Potential Decomposition Products

The following table summarizes the potential decomposition products of this compound and the conditions that may favor their formation. This information is based on the general reactivity of α-haloamides.

Product Name Chemical Structure Formation Conditions Notes
N-(2-oxopropyl)acetamideCH₃C(O)NHCH₂C(O)CH₃Reductive conditions, presence of some nucleophiles.A common impurity if care is not taken to exclude reducing agents.
N-(prop-1-en-2-one)acetamideCH₂=C(C(O)CH₃)NHC(O)CH₃Basic conditions, heat.Formed via elimination of HBr.
1-Amino-3-bromo-2-butanoneCH₃C(O)CH(Br)CH₂NH₂Acid or base-catalyzed hydrolysis of the amide.Further decomposition or reaction is likely.
Favorskii Rearrangement Product(Varies)Strong basic conditions.The α-halo ketone moiety can undergo rearrangement.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to identify the degradation products of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.

    • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control sample (stock solution stored under normal conditions), by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products. Use LC-MS to determine the mass of the degradation products to aid in their identification.

Visualizations

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_elimination Elimination cluster_reduction Reduction This compound This compound 1-Bromo-2-oxopropanoic acid 1-Bromo-2-oxopropanoic acid This compound->1-Bromo-2-oxopropanoic acid H2O, H+ or OH- Acetamide Acetamide This compound->Acetamide H2O, H+ or OH- N-(prop-1-en-2-one)acetamide N-(prop-1-en-2-one)acetamide This compound->N-(prop-1-en-2-one)acetamide Base, Heat N-(2-oxopropyl)acetamide N-(2-oxopropyl)acetamide This compound->N-(2-oxopropyl)acetamide Reducing Agent HBr HBr

Caption: Plausible decomposition pathways of this compound.

ForcedDegradationWorkflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Apply Stress Conditions->Base Hydrolysis Oxidation Oxidation Apply Stress Conditions->Oxidation Thermal Stress Thermal Stress Apply Stress Conditions->Thermal Stress Photodegradation Photodegradation Apply Stress Conditions->Photodegradation Analyze Samples (LC-MS) Analyze Samples (LC-MS) Acid Hydrolysis->Analyze Samples (LC-MS) Base Hydrolysis->Analyze Samples (LC-MS) Oxidation->Analyze Samples (LC-MS) Thermal Stress->Analyze Samples (LC-MS) Photodegradation->Analyze Samples (LC-MS) Identify Degradation Products Identify Degradation Products Analyze Samples (LC-MS)->Identify Degradation Products End End Identify Degradation Products->End

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Synthesis of N-(1-Bromo-2-oxopropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(1-Bromo-2-oxopropyl)acetamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this synthetic process.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Bromination - Ensure the molar ratio of the brominating agent (e.g., Bromine) to the starting material (N-(2-oxopropyl)acetamide) is appropriate. A slight excess of the brominating agent may be required. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. - Reaction temperature might be too low. For bromination using bromine in acetic acid, maintaining the temperature as specified in the protocol is crucial.
Product Degradation - Avoid prolonged reaction times, as this can lead to the formation of degradation products. - Ensure the work-up procedure is performed promptly after the reaction is complete. - The product is sensitive to high temperatures; avoid excessive heat during solvent evaporation.
Loss during Work-up/Purification - During aqueous washes, ensure the pH is controlled to prevent hydrolysis of the amide or other side reactions. - If using column chromatography, select a suitable solvent system to ensure good separation and minimize tailing. - Recrystallization is a common purification method; ensure the correct solvent and temperature are used to maximize crystal formation and minimize loss in the mother liquor.

Problem 2: Presence of Significant Impurities in the Final Product

Observed Impurity Potential Cause Recommended Solution
Unreacted N-(2-oxopropyl)acetamide Insufficient brominating agent or incomplete reaction.Increase the stoichiometry of the brominating agent slightly. Ensure adequate reaction time and temperature. Monitor the reaction to completion.
N-(1,1-Dibromo-2-oxopropyl)acetamide Excess brominating agent or prolonged reaction time.Carefully control the stoichiometry of the brominating agent. Add the brominating agent dropwise to maintain control over the reaction. Monitor the reaction closely and stop it once the starting material is consumed.
Colored Impurities Residual bromine.During the work-up, wash the reaction mixture with a solution of sodium bisulfite to quench any unreacted bromine.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most common impurities arise from the two main stages of the synthesis: the formation of the precursor N-(2-oxopropyl)acetamide and its subsequent bromination.

  • From the precursor synthesis (N-(2-oxopropyl)acetamide):

    • Unreacted starting materials such as chloroacetone and acetamide.

  • From the bromination step:

    • Unreacted N-(2-oxopropyl)acetamide: The starting material for the bromination reaction.

    • N-(1,1-Dibromo-2-oxopropyl)acetamide: A common byproduct resulting from over-bromination of the ketone.

Q2: How can I monitor the progress of the bromination reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take aliquots of the reaction mixture at regular intervals and spot them on a TLC plate. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should show the disappearance of the starting material spot (N-(2-oxopropyl)acetamide) and the appearance of the product spot (this compound). High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What purification methods are recommended for this compound?

The primary purification methods include:

  • Aqueous Work-up: After the reaction, the mixture is typically poured into water and extracted with an organic solvent. Washing with a sodium bisulfite solution is crucial to remove excess bromine.[1]

  • Recrystallization: This is an effective method for purifying the crude product. A suitable solvent system should be chosen to afford high purity crystals.

  • Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related impurities.

Q4: What are the key safety precautions to consider during this synthesis?

  • Bromine: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chloroacetone: This is a lachrymator and is toxic. Handle it with care in a fume hood.

  • Solvents: Use appropriate flammable and volatile organic solvents in a well-ventilated area.

Experimental Protocols

Synthesis of N-(2-oxopropyl)acetamide (Precursor)

A detailed, reliable experimental protocol for the synthesis of N-(2-oxopropyl)acetamide is crucial for minimizing impurities in the final product. A common method involves the reaction of chloroacetone with acetamide.

Bromination of N-(2-oxopropyl)acetamide

The following is a general procedure for the alpha-bromination of a ketone using bromine in acetic acid, which can be adapted for the synthesis of this compound.

  • Dissolve N-(2-oxopropyl)acetamide in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into cold water.

  • To remove excess bromine, add a 5% sodium bisulfite solution until the color of the solution disappears.[1]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Impurity Formation and Mitigation

The following diagram illustrates the logical relationship between the reactants, the desired product, and the common impurities in the bromination step.

Impurity_Formation Start N-(2-oxopropyl)acetamide Product This compound (Desired Product) Start->Product Controlled Bromination Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Bromine Brominating Agent (e.g., Br2) Bromine->Product Dibromo N-(1,1-Dibromo-2-oxopropyl)acetamide (Di-substituted Impurity) Bromine->Dibromo Product->Dibromo Over-bromination (Excess Bromine)

Caption: Logical workflow of the bromination reaction and potential impurity pathways.

References

Optimizing temperature and reaction time for N-(1-Bromo-2-oxopropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(1-Bromo-2-oxopropyl)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a valuable intermediate in various chemical syntheses.

IssuePotential Cause(s)Recommended Action(s)
Low or No Product Formation 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Degradation of the starting material.1. Use a fresh batch of N-bromosuccinimide (NBS) or other brominating agent. The purity of NBS can be checked by titration. 2. Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or other analytical methods. 3. Extend the reaction time, taking aliquots periodically to determine the optimal duration. 4. Ensure the starting material, N-(2-oxopropyl)acetamide, is pure and dry.
Formation of Dibrominated Byproduct 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent. 2. Lower the reaction temperature to improve selectivity for monobromination.[1] 3. Monitor the reaction closely and stop it once the starting material is consumed to prevent further bromination.
Presence of Unreacted Starting Material 1. Insufficient amount of brominating agent. 2. Reaction time is too short. 3. Poor mixing of reactants.1. Ensure accurate measurement of the brominating agent. 2. Increase the reaction time and monitor for the disappearance of the starting material. 3. Ensure efficient stirring throughout the reaction.
Product Decomposition during Workup or Purification 1. α-bromo ketones can be unstable, especially in the presence of base or prolonged heating.[2] 2. The compound may be sensitive to light.1. Use mild workup conditions. Avoid strong bases. If purification by chromatography is necessary, consider using a silica gel column with a non-polar eluent and perform it quickly.[3] 2. Protect the reaction and the purified product from light.
Difficulty in Product Isolation/Purification 1. The product may be an oil or have a low melting point. 2. Similar polarity of the product and byproducts.1. If the product is an oil, attempt to crystallize it from a suitable solvent system. 2. Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization may also be an effective purification method if a suitable solvent is found.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The recommended starting material is N-(2-oxopropyl)acetamide, also known as acetamidoacetone.

Q2: Which brominating agent is most suitable for this synthesis?

A2: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the α-bromination of ketones and β-dicarbonyl compounds due to its ease of handling and selectivity.[4][5] Other reagents like bromine in acetic acid can also be used.[6]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is proceeding.

Q4: What are the expected side products in this reaction?

A4: The primary side product is often the dibrominated species, N-(1,1-dibromo-2-oxopropyl)acetamide. Over-bromination can be minimized by controlling the stoichiometry of the brominating agent and the reaction conditions.[2]

Q5: What is the typical appearance of this compound?

A5: While specific data for this compound is limited, α-bromo ketones are often crystalline solids or oils. The purified product should be stored under inert atmosphere and protected from light to prevent degradation.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • N-(2-oxopropyl)acetamide

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve N-(2-oxopropyl)acetamide (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over a period of 10-15 minutes, ensuring the temperature remains at 0°C.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding cold water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation: Optimization of Reaction Conditions (Hypothetical Data)

The following table presents hypothetical data to illustrate the effect of temperature and reaction time on the yield of this compound.

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1016595
2027892
3038590
425 (Room Temp)18085
525 (Room Temp)28880
64019070

Note: This data is for illustrative purposes only and may not represent actual experimental results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve N-(2-oxopropyl)acetamide in DCM cool Cool to 0°C start->cool add_nbs Add NBS portion-wise cool->add_nbs stir Stir at 0°C add_nbs->stir monitor Monitor by TLC stir->monitor quench Quench with cold water monitor->quench Reaction Complete wash Wash with NaHCO3 and brine quench->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions start Reaction Outcome Analysis low_yield Low/No Product start->low_yield dibromo Dibromination start->dibromo unreacted_sm Unreacted Starting Material start->unreacted_sm decomposition Product Decomposition start->decomposition cause_inactive Inactive Reagent low_yield->cause_inactive cause_temp_low Temp Too Low low_yield->cause_temp_low cause_time_short Time Too Short low_yield->cause_time_short cause_excess_nbs Excess NBS dibromo->cause_excess_nbs cause_temp_high Temp Too High dibromo->cause_temp_high cause_time_long Time Too Long dibromo->cause_time_long unreacted_sm->cause_time_short cause_insufficient_nbs Insufficient NBS unreacted_sm->cause_insufficient_nbs cause_unstable Product Instability decomposition->cause_unstable sol_fresh_reagent Use Fresh Reagent cause_inactive->sol_fresh_reagent sol_increase_temp Increase Temp cause_temp_low->sol_increase_temp sol_increase_time Increase Time cause_time_short->sol_increase_time sol_stoichiometry Adjust Stoichiometry cause_excess_nbs->sol_stoichiometry sol_decrease_temp Decrease Temp cause_temp_high->sol_decrease_temp sol_optimize_time Optimize Time cause_time_long->sol_optimize_time cause_insufficient_nbs->sol_stoichiometry sol_mild_workup Mild Workup cause_unstable->sol_mild_workup

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Characterization of N-(1-Bromo-2-oxopropyl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization techniques for N-(1-Bromo-2-oxopropyl)acetamide and its non-brominated analog, N-(2-oxopropyl)acetamide. Due to the limited availability of public experimental data for this compound, this guide leverages data from its close structural analogs to provide a comprehensive understanding of the expected analytical behavior.

Physicochemical Properties

A fundamental step in characterization involves determining the basic physicochemical properties of a compound. These properties are crucial for identification, purity assessment, and predicting behavior in various experimental settings.

PropertyThis compound (Predicted)N-(2-oxopropyl)acetamide (Experimental/Predicted)
Molecular Formula C5H8BrNO2[1]C5H9NO2[2]
Molecular Weight 194.03 g/mol 115.13 g/mol [2]
Appearance Not availableWhite to light yellow solid[3]
Purity (GC) Not available98.19%[3]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the chemical structure of a molecule. Each technique provides unique information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

CompoundSolventChemical Shift (ppm) and Multiplicity
This compoundNot availableData not publicly available
N-(2-oxopropyl)acetamideNot availableConsistent with structure[3]

¹³C NMR Spectroscopy Data

CompoundSolventChemical Shift (ppm)
This compoundNot availableData not publicly available
N-(2-oxopropyl)acetamideNot availableData not publicly available
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

CompoundMajor IR Peaks (cm⁻¹)Assignment
This compoundNot availableData not publicly available
N-(2-oxopropyl)acetamideNot availableData not publicly available
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

CompoundIonization Method[M+H]⁺ (m/z)
This compoundNot availableData not publicly available
N-(2-oxopropyl)acetamideNot availableData not publicly available

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of results. Below are generalized protocols for the characterization techniques discussed, based on common practices for similar compounds.

Synthesis of N-Bromoacetamide (Analog)

A common method for the synthesis of N-bromoamides involves the reaction of an amide with a brominating agent in the presence of a base.

Procedure:

  • Dissolve acetamide (0.34 mole) in bromine (0.34 mole) in an Erlenmeyer flask and cool the solution to 0–5 °C in an ice bath.[4]

  • Add an ice-cold aqueous 50% potassium hydroxide solution dropwise with constant swirling and cooling until the solution turns a light yellow.[4]

  • Allow the reaction mixture to stand at 0–5 °C for 2–3 hours.[4]

  • Add salt and extract the product with chloroform.[4]

  • Dry the combined organic extracts over sodium sulfate, filter, and add hexane to induce crystallization.[4]

  • Collect the crystals by suction filtration, wash with hexane, and air-dry.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).

  • Process the data using appropriate software to obtain the final spectra.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation (ESI):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.

Data Acquisition:

  • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.

  • Analyze the resulting spectrum to determine the molecular ion peak and fragmentation pattern.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the characterization of this compound and a logical diagram for comparing it with its non-brominated analog.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Workup & Purification reaction->workup product Final Product workup->product nmr NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms purity Purity Analysis (GC/HPLC) product->purity

Caption: General experimental workflow for the synthesis and characterization of acetamide derivatives.

G cluster_comparison Points of Comparison A This compound C Physicochemical Properties A->C D Spectroscopic Data (NMR, IR, MS) A->D E Reactivity A->E B N-(2-oxopropyl)acetamide B->C B->D B->E

Caption: Logical relationship for the comparative analysis of the two compounds.

References

Illuminating the Molecular Architecture: A Comparative Guide to Confirming the Structure of N-(1-Bromo-2-oxopropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of standard analytical methods for elucidating the structure of N-(1-Bromo-2-oxopropyl)acetamide, a halogenated ketone with potential applications in organic synthesis. Due to the limited availability of published spectral data for this compound, this guide will utilize data from a closely related structural analog, 2-bromo-N-phenylacetamide, to provide representative insights into the expected analytical outcomes.

The principal methods for confirming the structure of organic molecules like this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's atomic arrangement and functional groups.

Comparative Analysis of Spectroscopic Methods

A summary of the expected data from each analytical method for a compound structurally similar to this compound is presented below. The data for the analog, 2-bromo-N-phenylacetamide, is used to illustrate the expected spectral features.

Analytical TechniqueParameterExpected Value for 2-bromo-N-phenylacetamide (Analog)Interpretation for this compound
¹H NMR Chemical Shift (δ)~10.4 ppm (s, 1H, -NH)Singlet for the amide proton.
~7.6 ppm (d, 2H, Ar-H)Multiplet for the methine proton adjacent to the bromine.
~7.3 ppm (t, 2H, Ar-H)Singlet for the methyl protons of the acetyl group.
~7.1 ppm (t, 1H, Ar-H)Singlet for the methyl protons of the acetamido group.
~4.1 ppm (s, 2H, -CH₂Br)
¹³C NMR Chemical Shift (δ)~164 ppm (C=O, amide)Carbonyl carbon of the amide.
~138 ppm (Ar-C)Carbonyl carbon of the ketone.
~129 ppm (Ar-CH)Carbon attached to the bromine.
~125 ppm (Ar-CH)Methylene carbon of the acetamido group.
~120 ppm (Ar-CH)Methyl carbon of the acetyl group.
~31 ppm (-CH₂Br)Methyl carbon of the acetamido group.
IR Spectroscopy Absorption (cm⁻¹)~3270 cm⁻¹ (N-H stretch)N-H stretching of the amide.
~1720 cm⁻¹ (C=O stretch, ketone)C=O stretching of the ketone.[1]
~1670 cm⁻¹ (C=O stretch, amide I)C=O stretching of the amide.[1]
~1540 cm⁻¹ (N-H bend, amide II)N-H bending of the amide.
~690 cm⁻¹ (C-Br stretch)Carbon-bromine stretching.
Mass Spectrometry Molecular Ion (m/z)M⁺ and M⁺+2 peaks of similar intensityPresence of one bromine atom.
FragmentationLoss of Br, loss of COCH₃, loss of CH₂BrCharacteristic fragmentation patterns confirming the connectivity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2][3] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).[4]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[5]

  • Instrument Setup:

    • Ensure the ATR crystal is clean before sample application.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[6]

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Processing:

    • Label the significant absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples. The sample is vaporized by heating.[7]

  • Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). The presence of a peak at M⁺+2 with nearly equal intensity is characteristic of a compound containing one bromine atom.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentations include alpha-cleavage and the loss of stable neutral molecules.[10]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound.

G Workflow for Structural Confirmation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Backbone IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Confirmation Confirmed Structure of This compound NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis to confirm the structure of this compound.

By systematically applying these analytical techniques and carefully interpreting the resulting data, researchers can confidently confirm the structure of this compound and other novel organic compounds, ensuring the integrity and reliability of their scientific endeavors.

References

A Comparative Guide to N-(1-Bromo-2-oxopropyl)acetamide and Other Alpha-Halo-Keto Compounds for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reactive compound for alkylating biological nucleophiles is a critical decision. Alpha-halo-keto compounds are a prominent class of reagents used for this purpose, with applications ranging from fundamental biochemical studies to the development of targeted covalent inhibitors. This guide provides an objective comparison of N-(1-Bromo-2-oxopropyl)acetamide with other alpha-halo-keto compounds, supported by experimental data, detailed protocols, and mechanistic diagrams.

Alpha-halo-ketones are characterized by a ketone functional group with a halogen atom on the adjacent carbon. This arrangement results in a highly electrophilic carbon center, making these compounds potent alkylating agents. Their reactivity is primarily attributed to the electron-withdrawing effects of both the carbonyl group and the halogen, which facilitates nucleophilic substitution reactions, particularly with soft nucleophiles like the thiol group of cysteine residues in proteins.

Performance Comparison of Alpha-Halo-Keto Compounds

The reactivity of alpha-halo-keto compounds is significantly influenced by the nature of the halogen atom. Generally, the reactivity follows the order of I > Br > Cl > F. This trend is consistent with the leaving group ability of the halide ion. Brominated alpha-keto compounds, such as this compound, represent a balance of good reactivity and stability, making them widely used in various applications.

The following table summarizes the abiotic thiol reactivity and toxicity of a series of halo-substituted carbonyl compounds. The data is presented as EC50 (the concentration of the compound that elicits a 50% maximal response in thiol reactivity) and IGC50 (the concentration that inhibits 50% of the growth of Tetrahymena pyriformis). Lower EC50 values indicate higher reactivity with thiols.

CompoundHalogenThiol Reactivity (EC50, M)Toxicity (IGC50, M)
IodoacetamideI1.6 x 10⁻⁵3.2 x 10⁻⁵
Bromoacetamide Br 1.1 x 10⁻⁴ 2.0 x 10⁻⁴
ChloroacetamideCl2.5 x 10⁻³3.2 x 10⁻³
2-BromoacetophenoneBr2.0 x 10⁻⁵4.0 x 10⁻⁵
2-ChloroacetophenoneCl1.0 x 10⁻³1.6 x 10⁻³
N-Phenyl-2-bromoacetamideBr5.0 x 10⁻⁵6.3 x 10⁻⁵
N,N-Diethyl-2-bromoacetamideBr1.3 x 10⁻⁴2.5 x 10⁻⁴

Data adapted from Schultz, T. W., et al. (2007). Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds. Journal of Toxicology and Environmental Health, Part A, 70(10), 835-843.

This compound, while not explicitly listed in the referenced study, is expected to exhibit reactivity comparable to other 2-bromoacetamide derivatives. The acetamide group can influence the compound's solubility and interaction with biological targets.

Experimental Protocols

General Synthesis of this compound

A general method for the synthesis of N-substituted-2-bromoacetamides involves the reaction of a primary or secondary amine with bromoacetyl bromide or bromoacetyl chloride.

Materials:

  • N-(2-oxopropyl)acetamide

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (or other suitable solvent)

  • Reaction flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • To a solution of N-(2-oxopropyl)acetamide in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture with stirring for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system to yield this compound.

Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates.

Protocol for Determining Thiol Reactivity (EC50)

This protocol outlines a general method for determining the reactivity of alpha-halo-keto compounds with a model thiol, such as glutathione (GSH), using a colorimetric assay with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

Materials:

  • Alpha-halo-keto compound stock solution (in a suitable solvent like DMSO)

  • Glutathione (GSH) solution in phosphate buffer (pH 7.4)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer (pH 7.4)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the alpha-halo-keto compound in phosphate buffer.

  • In a 96-well plate, add a fixed concentration of GSH solution to each well.

  • Add the different concentrations of the alpha-halo-keto compound to the wells containing GSH. Include a control with buffer only.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time to allow the reaction between the alpha-halo-keto compound and GSH to proceed.

  • After the incubation period, add the DTNB solution to each well. DTNB reacts with the remaining free GSH to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.

  • Measure the absorbance of each well at 412 nm using a microplate reader.

  • The amount of remaining GSH is inversely proportional to the reactivity of the alpha-halo-keto compound.

  • Calculate the percentage of GSH depletion for each concentration of the test compound.

  • Plot the percentage of GSH depletion against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizing Mechanisms and Workflows

Covalent Inhibition of a Cysteine Protease

Alpha-halo-keto compounds are widely used as irreversible inhibitors of cysteine proteases. The mechanism involves the nucleophilic attack of the catalytic cysteine residue on the electrophilic carbon of the alpha-halo-ketone, leading to the formation of a stable thioether bond and inactivation of the enzyme.

Covalent_Inhibition Enzyme Cysteine Protease (Active) NonCovalent Non-covalent Complex (E-I) Enzyme->NonCovalent Binding Inhibitor Alpha-Halo-Keto Compound Inhibitor->NonCovalent Covalent Covalently Modified Enzyme (Inactive) NonCovalent->Covalent Nucleophilic Attack (SN2 Reaction) Halide Halide Ion (X⁻) NonCovalent->Halide + X⁻

Mechanism of Covalent Inhibition
Experimental Workflow for Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent probes to assess the functional state of enzymes in complex biological samples. Alpha-halo-ketones can be incorporated as the reactive "warhead" in these probes.

ABPP_Workflow cluster_sample Sample Preparation cluster_labeling Labeling cluster_analysis Analysis Proteome Complex Proteome (e.g., Cell Lysate) Labeled_Proteome Labeled Proteome Proteome->Labeled_Proteome Probe Alpha-Halo-Keto ABPP Probe (with reporter tag) Probe->Labeled_Proteome SDS_PAGE SDS-PAGE Labeled_Proteome->SDS_PAGE Visualization Enrichment Affinity Enrichment (e.g., Streptavidin beads) Labeled_Proteome->Enrichment Capture Mass_Spec Mass Spectrometry Enrichment->Mass_Spec Identification Identification of Labeled Proteins Mass_Spec->Identification

Activity-Based Protein Profiling (ABPP) Workflow

Conclusion

This compound and other alpha-halo-keto compounds are indispensable tools in chemical biology and drug discovery. Their utility as alkylating agents stems from their inherent reactivity, which can be tuned by modifying the halogen and other substituents. While iodo-derivatives offer the highest reactivity, bromo-derivatives like this compound provide a good balance of reactivity and stability for many applications, including the development of covalent enzyme inhibitors and activity-based probes. The choice of a specific alpha-halo-keto compound should be guided by the desired reactivity, selectivity, and the specific experimental context. The provided protocols and diagrams offer a starting point for researchers to effectively utilize these versatile compounds in their studies.

Comparative Guide to Analytical Methods for Purity Determination of N-(1-Bromo-2-oxopropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of N-(1-Bromo-2-oxopropyl)acetamide, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines detailed experimental protocols and presents comparative performance data to aid in method selection and implementation.

Introduction to Analytical Challenges

This compound is a polar, thermally labile compound, which presents unique challenges for chromatographic analysis. An ideal analytical method must be able to quantify the main component accurately and separate it from potential impurities, such as starting materials, by-products, and degradation products. The two primary chromatographic techniques suitable for this purpose are HPLC, particularly with phases designed for polar analytes, and GC, which may require specific injection techniques or derivatization to handle the compound's thermal sensitivity.

Comparison of Analytical Methods

A summary of the key performance characteristics of hypothetical, yet realistic, HPLC and GC methods for the analysis of this compound is presented below. These values are based on typical performance for similar pharmaceutical intermediates.

ParameterHPLC with UV DetectionGC with FID Detection
Principle Partition chromatography based on polaritySeparation based on volatility and boiling point
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 1.0%< 1.5%
Limit of Detection (LOD) ~0.01%~0.02%
Limit of Quantitation (LOQ) ~0.03%~0.06%
Typical Run Time 15 - 25 minutes20 - 30 minutes
Thermal Stress Low (ambient column temperature)High (elevated injector and oven temperatures)
Sample Preparation Simple dissolutionMay require derivatization

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the purity analysis of pharmaceutical compounds. For a polar analyte like this compound, a reversed-phase method using a polar-modified column is recommended to achieve adequate retention and sharp peak shapes.

Experimental Protocol: HPLC
  • Chromatographic System:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Column: Polar-endcapped C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-15 min: Linear gradient to 50% A, 50% B

      • 15-20 min: Hold at 50% A, 50% B

      • 20-21 min: Return to 95% A, 5% B

      • 21-25 min: Re-equilibration

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.

    • Purity Calculation: The purity is determined by area normalization, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

Method 2: Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Given the potential thermal lability of this compound, a method with a lower inlet temperature and a relatively non-polar column is proposed to minimize on-column degradation. A Flame Ionization Detector (FID) is suitable for quantitative analysis.

Experimental Protocol: GC
  • Chromatographic System:

    • Gas chromatograph equipped with a split/splitless inlet, a Flame Ionization Detector (FID), and an autosampler.

    • Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Nitrogen, at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 200 °C (to minimize thermal degradation).

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Detector Temperature (FID): 280 °C.

    • Injection Volume: 1 µL.

  • Sample and Standard Preparation:

    • Solvent: Dichloromethane or Acetone.

    • Standard Solution: Prepare a 1 mg/mL solution of the this compound reference standard in the chosen solvent.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

    • Purity Calculation: Similar to HPLC, purity is determined by area normalization.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the purity determination of this compound, from sample handling to the final analytical decision.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_decision Conclusion Sample Receive Sample Weigh Accurate Weighing Sample->Weigh Dissolve Dissolution in Solvent Weigh->Dissolve HPLC HPLC Analysis Dissolve->HPLC Inject GC GC Analysis Dissolve->GC Inject Integrate Peak Integration HPLC->Integrate GC->Integrate Calculate Purity Calculation (% Area) Integrate->Calculate Report Report Purity Result Calculate->Report

Caption: General workflow for purity analysis.

Conclusion

Both HPLC and GC are viable methods for determining the purity of this compound.

  • HPLC is generally the preferred method due to the lower thermal stress on the analyte, which minimizes the risk of degradation during analysis. The use of a polar-modified column can provide excellent separation of polar impurities.

  • GC can also be employed, but careful optimization of the inlet and oven temperatures is crucial to prevent decomposition of the target compound. It may be particularly useful for identifying volatile impurities that are not amenable to HPLC.

The choice between these methods will depend on the specific impurities that need to be monitored, the available instrumentation, and the desired analytical throughput. For routine quality control, a well-validated HPLC method is likely to be more robust and reliable for this particular compound.

Comparative Analysis of Synthesis Routes for N-(1-Bromo-2-oxopropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for N-(1-Bromo-2-oxopropyl)acetamide, a bromo-keto-amide of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct literature for this specific compound, this analysis focuses on the most chemically feasible pathways derived from well-established organic reactions on analogous substrates. The primary route discussed is the electrophilic bromination of the precursor N-(2-oxopropyl)acetamide.

Proposed Synthetic Pathways

The most direct and logical approach to synthesizing this compound is the α-bromination of N-(2-oxopropyl)acetamide (also known as acetoacetamide). This precursor is a β-ketoamide, and the methylene group flanked by two carbonyl-like groups (the ketone and the amide) is activated for electrophilic substitution.[1][2] N-(2-oxopropyl)acetamide itself can be synthesized from diketene and ammonia.[3][4][5]

The primary point of comparison, therefore, lies in the choice of the brominating agent for the final step. We will compare three common reagents for this transformation.

SynthesisRoutes cluster_start Starting Materials cluster_reagents Brominating Agents Diketene Diketene Precursor N-(2-oxopropyl)acetamide Diketene->Precursor Ammonolysis Ammonia Ammonia Ammonia->Precursor Ammonolysis Target This compound Precursor->Target α-Bromination Br2 Bromine (Br₂) Br2->Target Route 1A NBS N-Bromosuccinimide (NBS) NBS->Target Route 1B BDMS Bromodimethylsulfonium Bromide (BDMS) BDMS->Target Route 1C

Caption: Plausible synthetic pathways to this compound.

Data Presentation: Comparison of Brominating Agents

The following table summarizes the key performance indicators for different brominating agents in the context of α-bromination of β-dicarbonyl compounds, which serves as a model for the synthesis of this compound.

ParameterRoute 1A: Bromine (Br₂)Route 1B: N-Bromosuccinimide (NBS)Route 1C: Bromodimethylsulfonium Bromide (BDMS)
Typical Yield Moderate to HighGood to ExcellentExcellent[6]
Selectivity Low to Moderate (risk of di-bromination)[7]High for mono-bromination[8]Excellent for mono-bromination[6][9]
Reaction Conditions Typically requires acid catalyst; can be exothermic.[7]Often requires a radical initiator (e.g., AIBN) or light, but can also proceed with acid/base catalysis.[8]Mild conditions (0-25 °C), no catalyst needed.[6][9]
Byproducts Hydrogen Bromide (HBr) - corrosive.Succinimide - generally easy to remove.Dimethyl sulfide, HBr.
Safety & Handling Highly toxic, corrosive, and volatile liquid. Requires significant precautions.[10]Solid, easier and safer to handle than liquid bromine.Solid, less hazardous than molecular bromine.[6]
Advantages Inexpensive and readily available.Safer handling, higher selectivity.High selectivity, mild conditions, no catalyst required.[9]
Disadvantages Low selectivity, hazardous, generates corrosive byproduct.[7]More expensive than Br₂, requires careful control of conditions.More expensive than Br₂, reagent must be prepared.

Experimental Protocols

Based on the comparative data, using a selective and safer brominating agent like NBS or BDMS is preferable. Below is a generalized protocol for the α-bromination of a β-ketoamide using N-Bromosuccinimide (NBS), which is a common and effective method.[8]

Protocol: Synthesis of this compound via NBS Bromination

  • Dissolution: Dissolve N-(2-oxopropyl)acetamide (1.0 eq) in a suitable solvent (e.g., chloroform or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) to the solution. If required, add a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH).[8]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight.

  • Workup:

    • Filter the reaction mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

ExperimentalWorkflow start Start dissolve 1. Dissolve N-(2-oxopropyl)acetamide in solvent start->dissolve add_nbs 2. Add NBS (1.1 eq) & catalyst dissolve->add_nbs react 3. Stir at Room Temp (Monitor by TLC) add_nbs->react workup 4. Aqueous Workup (Filter, Wash, Dry) react->workup purify 5. Purify (Evaporate solvent, Recrystallize/Chromatography) workup->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis via NBS bromination.

Conclusion

For the synthesis of this compound, the direct α-bromination of N-(2-oxopropyl)acetamide is the most efficient pathway. While elemental bromine is a potent reagent, its lack of selectivity and significant handling hazards make it a less desirable choice.[7][10] N-Bromosuccinimide (NBS) offers a significant improvement in terms of safety and selectivity.[8] For reactions where very high regioselectivity and mild conditions are paramount, Bromodimethylsulfonium Bromide (BDMS) presents an excellent, albeit more costly, alternative.[6][9] Therefore, for general laboratory synthesis, Route 1B using NBS is recommended as it provides a balanced profile of reactivity, selectivity, safety, and cost-effectiveness.

References

Validating the biological activity of N-(1-Bromo-2-oxopropyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various N-substituted acetamide derivatives, supported by experimental data and detailed methodologies. While specific data on N-(1-Bromo-2-oxopropyl)acetamide derivatives is limited in the reviewed literature, this guide will explore the bioactivity of analogous acetamide compounds, offering valuable insights into their potential as therapeutic agents.

Comparative Biological Activity of Acetamide Derivatives

The biological evaluation of various acetamide derivatives has revealed a broad spectrum of activities, ranging from enzyme inhibition to anticancer effects. The following tables summarize the quantitative data from several key studies, providing a clear comparison of the potency of different derivatives.

Compound IDTargetBiological ActivityIC50 (µM)Reference
8c Butyrylcholinesterase (BChE)Inhibition3.94 ± 0.15[1][2]
8d Butyrylcholinesterase (BChE)Inhibition19.60 ± 0.21[1]
3d MDA-MB-468 & PC-12 cancer cellsCytotoxicity0.6 ± 0.08[3]
3c MCF-7 cancer cellsCytotoxicity0.7 ± 0.08[3]
3d MCF-7 cancer cellsCytotoxicity0.7 ± 0.4[3]
7i Heme Oxygenase-1 (HO-1)Inhibition0.9[4]
7o Heme Oxygenase-1 (HO-1)Inhibition1.2[4]
7p Heme Oxygenase-1 (HO-1)Inhibition8.0[4]
FA2 α-glucosidaseInhibition18.82 ± 0.89[5]
FA2 α-amylaseInhibition5.17 ± 0.28[5]
Unmodified Flavonoids DPPH RadicalAntioxidant2.19–13.03[6][7]
Flavonoid Acetamide Derivatives DPPH RadicalAntioxidant33.83–67.10[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.

Butyrylcholinesterase (BChE) Inhibition Assay

The inhibitory activity of the synthesized acetamide derivatives against BChE was determined using a modified Ellman's method. The assay was performed in a 96-well microplate. The reaction mixture contained 10 µL of the test compound solution (at various concentrations), 20 µL of BChE solution, 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 150 µL of phosphate buffer (pH 8.0). The plate was incubated for 15 minutes at 37°C. The reaction was initiated by the addition of 10 µL of butyrylthiocholine iodide. The hydrolysis of butyrylthiocholine was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader. The percentage of inhibition was calculated by comparing the rates of the sample reaction with the blank. The IC50 values were determined by plotting the percentage of inhibition versus the log of the inhibitor concentration.[1][2]

Cell Viability (MTT) and Cytotoxicity Assays

The effect of acetamide derivatives on cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8] Cancer cell lines such as MDA-MB468, PC12, and MCF7 were seeded in 96-well plates and treated with various concentrations of the compounds.[3] After a specified incubation period, the medium was replaced with fresh medium containing MTT solution. The plates were further incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.[3][8]

Heme Oxygenase-1 (HO-1) Inhibition Assay

The inhibitory activity of the compounds against the HO-1 enzyme was evaluated by measuring the production of bilirubin. The reaction mixture contained the HO-1 enzyme, the test compound, and the substrate heme. The reaction was initiated and incubated at 37°C. The formation of bilirubin was quantified by measuring the absorbance at a specific wavelength. The IC50 values were calculated from the dose-response curves.[4]

Antioxidant Activity (DPPH Radical Scavenging Assay)

The antioxidant capacity of flavonoid acetamide derivatives was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6][7] Different concentrations of the test compounds were mixed with a DPPH solution. The mixture was incubated in the dark at room temperature. The scavenging activity was determined by measuring the decrease in absorbance of the DPPH solution at a specific wavelength (e.g., 517 nm). The percentage of radical scavenging activity was calculated, and the IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, was determined.[6][7]

Visualizing Mechanisms and Workflows

To better understand the processes involved in evaluating the biological activity of these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Acetamide Derivatives purification Purification & Characterization synthesis->purification compound_treatment Treatment with Derivatives purification->compound_treatment cell_culture Cell Culture (e.g., Cancer Cells) cell_culture->compound_treatment bio_assay Biological Assays (e.g., MTT, Enzyme Inhibition) compound_treatment->bio_assay data_collection Data Collection (e.g., Absorbance) bio_assay->data_collection ic50 IC50 Value Calculation data_collection->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_optimization Lead Optimization sar->lead_optimization Identifies Lead Compound

Caption: A generalized workflow for the synthesis, biological screening, and data analysis of novel acetamide derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes release Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits release CytoC Cytochrome c Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 activation Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis Acetamide Phenylacetamide Derivatives (e.g., 3d) Acetamide->FasL upregulates Acetamide->Bax upregulates Acetamide->Bcl2 upregulates

Caption: Phenylacetamide derivatives can induce apoptosis through both extrinsic and intrinsic signaling pathways.[3]

References

Comparative Analysis of HPLC and LC-MS Methods for the Quantification of N-(1-Bromo-2-oxopropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for the quantification of small molecules. A typical reverse-phase HPLC method is suitable for the analysis of N-(1-Bromo-2-oxopropyl)acetamide.

Experimental Protocol: HPLC-UV

A standard HPLC method for a compound like this compound would involve a reverse-phase separation. The following protocol is a representative example based on methods for similar acetamide derivatives.[1][2][3]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile-water mixture) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating small polar molecules.

    • Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile (MeCN) is typically used.[1][4] For improved peak shape, a small amount of acid, such as 0.1% phosphoric acid, can be added to the aqueous phase.[1][2][3]

    • Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

    • Detection: UV detection at a wavelength where the analyte has maximum absorbance, likely around 210 nm for a compound of this nature.[4]

  • Quantification: Create a calibration curve by injecting a series of standards of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for achieving low detection limits.

Experimental Protocol: LC-MS

The LC conditions for LC-MS are often similar to those for HPLC-UV, but with the critical difference of using a volatile mobile phase modifier to ensure compatibility with the mass spectrometer.

  • Sample Preparation: Similar to the HPLC-UV method, samples are dissolved in a suitable solvent and filtered. For plasma or other biological matrices, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) would be necessary.

  • Liquid Chromatography Conditions:

    • Column: A C18 column with smaller particle sizes (e.g., 1.7-3 µm) is often used for faster analysis in UPLC-MS systems.

    • Mobile Phase: A mixture of water and acetonitrile or methanol with a volatile modifier such as 0.1% formic acid is required for MS compatibility.[1][2][3]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical LC-MS.

    • Injection Volume: 1-10 µL.

    • Column Temperature: Controlled temperature for reproducibility.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules. Both positive and negative ion modes should be evaluated to determine the optimal ionization for this compound.

    • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is frequently used for quantitative analysis in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5][6]

    • Data Acquisition: Monitor the precursor ion (the molecular weight of the analyte with a proton added or removed) and one or more characteristic product ions formed by fragmentation in the collision cell.

Performance Comparison

The choice between HPLC-UV and LC-MS depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UVLC-MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate; based on retention time and UV spectrum.High; based on retention time, precursor ion m/z, and product ion m/z.
Sensitivity Typically in the µg/mL to high ng/mL range.High; often in the low ng/mL to pg/mL range.[6]
Matrix Effects Less susceptible to matrix effects.Can be significantly affected by ion suppression or enhancement from matrix components.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and more complex maintenance.
Throughput Moderate; run times are typically longer.Higher throughput is possible with UPLC systems and faster gradients.
Confirmation Limited to retention time and UV spectrum matching.Provides molecular weight and fragmentation information for confident identification.

Visualizing the Analytical Workflows

To better illustrate the experimental processes, the following diagrams outline the typical workflows for HPLC-UV and LC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler HPLC_Column HPLC Column Separation Autosampler->HPLC_Column UV_Detector UV Detector HPLC_Column->UV_Detector Data_System Data Acquisition & Processing UV_Detector->Data_System Concentration Concentration Determination Data_System->Concentration Calibration Calibration Curve Calibration->Concentration

Caption: Workflow for HPLC-UV analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification Sample Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation / SPE Sample->Protein_Precipitation Filtration Filtration (0.22 µm) Protein_Precipitation->Filtration Autosampler Autosampler Injection Filtration->Autosampler LC_Column LC Column Separation Autosampler->LC_Column ESI_Source Electrospray Ionization LC_Column->ESI_Source Mass_Spec Mass Spectrometer (QqQ) ESI_Source->Mass_Spec Data_System Data Acquisition & Processing Mass_Spec->Data_System Concentration Concentration Determination Data_System->Concentration Calibration Calibration Curve Calibration->Concentration

Caption: Workflow for LC-MS analysis of this compound.

Conclusion

Both HPLC-UV and LC-MS are suitable techniques for the analysis of this compound. HPLC-UV offers a cost-effective and straightforward method for routine analysis and quality control where high sensitivity is not required. In contrast, LC-MS provides superior sensitivity and selectivity, making it the method of choice for bioanalysis, trace impurity detection, and applications requiring definitive identification. The selection of the most appropriate method will be dictated by the specific analytical needs, sample matrix, and available resources.

References

A Comparative Analysis of N-(1-Bromo-2-oxopropyl)acetamide and Structurally Related Reagents in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic route. N-(1-Bromo-2-oxopropyl)acetamide, a bifunctional reagent containing both an α-bromoketone and an acetamide moiety, offers a unique scaffold for the construction of diverse heterocyclic systems. This guide provides an objective comparison of the reactivity of this compound with similar, more common reagents, supported by a review of established synthetic protocols and a discussion of the structural features influencing their chemical behavior.

The reactivity of α-halocarbonyl compounds is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a prime example of their utility. In this reaction, an α-haloketone reacts with a thioamide to yield a thiazole, a privileged scaffold in medicinal chemistry. The electrophilicity of the carbon bearing the halogen is a key determinant of the reaction rate, and this is influenced by the nature of the adjacent carbonyl group and other substituents.

Comparative Reactivity in Hantzsch Thiazole Synthesis

While direct, side-by-side kinetic comparisons of this compound with other α-haloketones are not extensively documented in the literature, we can infer relative reactivities based on established principles and reported synthetic procedures. The presence of the electron-withdrawing acetamide group in this compound is expected to modulate the reactivity of the α-bromoketone moiety compared to simpler analogues like bromoacetone.

To illustrate a hypothetical comparative study, we can consider the synthesis of a 2-amino-4-substituted thiazole. The reaction would involve the condensation of a thioamide, such as thiourea, with this compound and, for comparison, bromoacetone and 2-bromo-N-phenylacetamide under identical conditions.

ReagentProductHypothetical Yield (%)Hypothetical Reaction Time (h)
This compound2-Amino-4-(acetamidomethyl)thiazole853
Bromoacetone2-Amino-4-methylthiazole902
2-Bromo-N-phenylacetamide2-Amino-4-(phenylaminomethyl)thiazole804

Note: The data in this table is hypothetical and intended for illustrative purposes to highlight potential differences in reactivity. Actual experimental results may vary.

The expected trend would show bromoacetone to be the most reactive due to the minimal steric hindrance and the activating effect of the ketone. This compound's reactivity would be slightly attenuated by the additional bulk of the acetamide group, though still high. The reactivity of 2-bromo-N-phenylacetamide would likely be the lowest of the three, owing to the steric bulk and electronic effects of the phenyl group.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the Hantzsch thiazole synthesis using an α-haloketone and thiourea.

General Procedure for the Synthesis of 2-Amino-4-substituted Thiazoles

A solution of the α-bromoketone (10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this solution, thiourea (10 mmol, 0.76 g) is added. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a saturated aqueous solution of sodium bicarbonate, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Synthesis of 2-Amino-4-methylthiazole using Chloroacetone[1]

In a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, 76 g (1 mole) of thiourea is suspended in 200 cc. of water. While stirring, 92.5 g (1 mole) of chloroacetone is added over thirty minutes. The reaction is exothermic, and the thiourea dissolves. The resulting yellow solution is refluxed for two hours and then cooled. Solid sodium hydroxide (200 g) is added with cooling. The upper oily layer is separated, and the aqueous layer is extracted three times with ether. The combined organic layers are dried over solid sodium hydroxide and filtered. After removal of the ether by distillation, the product is distilled under reduced pressure to yield 2-amino-4-methylthiazole.

Visualizing Reaction Pathways

To better understand the chemical transformations, diagrams of the reaction mechanisms and experimental workflows are provided.

Hantzsch_Thiazole_Synthesis reagents α-Bromoketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclization Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration

Caption: Hantzsch Thiazole Synthesis Pathway.

The reaction commences with a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-bromoketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Experimental_Workflow start Start: Mix α-Bromoketone and Thioamide in Solvent reflux Heat to Reflux start->reflux monitor Monitor by TLC reflux->monitor workup Cool and Remove Solvent monitor->workup Reaction Complete neutralize Neutralize with NaHCO3 workup->neutralize isolate Filter and Dry Crude Product neutralize->isolate purify Recrystallize isolate->purify

Caption: General Experimental Workflow.

This workflow outlines the key steps in a typical Hantzsch thiazole synthesis, from the initial mixing of reagents to the final purification of the product.

Benchmarking Synthetic Efficiency: A Comparative Guide to N-(1-Bromo-2-oxopropyl)acetamide Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of proposed protocols for the synthesis of N-(1-Bromo-2-oxopropyl)acetamide, a valuable building block in various pharmaceutical and research applications. By presenting detailed experimental methodologies and summarizing quantitative performance data, this document aims to inform the selection of the most effective synthetic strategy.

The synthesis of this compound can be approached through different strategic pathways. This guide will focus on two primary protocols: a two-step synthesis involving the initial preparation of N-(2-oxopropyl)acetamide followed by bromination, and a more direct approach utilizing alternative brominating agents. The efficiency of these protocols will be evaluated based on key performance indicators such as reaction yield, purity, reaction time, and temperature.

Comparative Analysis of Synthetic Protocols

ParameterProtocol 1: Two-Step SynthesisProtocol 2: Direct Bromination with NBS
Overall Yield Estimated 60-70%Estimated 70-80%
Purity High (after two purification steps)Moderate to High (may require careful purification)
Reaction Time 4-6 hours2-3 hours
Reaction Temperature Step 1: 0°C to RT; Step 2: RT to 50°C25°C to 80°C
Key Reagents Aminoacetone HCl, Acetyl chloride, BromineN-(2-oxopropyl)acetamide, N-Bromosuccinimide
Advantages Well-defined, stepwise controlFaster, potentially higher yielding
Disadvantages Longer overall processPotential for side reactions, requires precursor

Experimental Protocols

Protocol 1: Two-Step Synthesis via N-(2-oxopropyl)acetamide

This protocol involves the initial synthesis of the precursor N-(2-oxopropyl)acetamide, followed by its alpha-bromination.

Step 1: Synthesis of N-(2-oxopropyl)acetamide

  • Reaction Setup: To a solution of aminoacetone hydrochloride (1.0 eq) in dichloromethane (DCM) at 0°C, add triethylamine (2.2 eq) dropwise.

  • Acetylation: Slowly add acetyl chloride (1.05 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain N-(2-oxopropyl)acetamide.

Step 2: Alpha-Bromination of N-(2-oxopropyl)acetamide

  • Reaction Setup: Dissolve N-(2-oxopropyl)acetamide (1.0 eq) in glacial acetic acid.

  • Bromination: Add a solution of bromine (1.0 eq) in acetic acid dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at 50°C for 2-3 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: Direct Alpha-Bromination using N-Bromosuccinimide (NBS)

This protocol utilizes the readily available N-(2-oxopropyl)acetamide and a common brominating agent, N-Bromosuccinimide. Cyclic ketones can be effectively brominated using N-bromosuccinimide (NBS) with a catalytic amount of ammonium acetate in diethyl ether at room temperature, while acyclic ketones are more efficiently brominated in carbon tetrachloride at reflux.[1]

  • Reaction Setup: To a solution of N-(2-oxopropyl)acetamide (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (1.1 eq).

  • Initiation: Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Reflux the mixture for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to afford this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic protocols.

Protocol_1 cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Bromination A Aminoacetone HCl C N-(2-oxopropyl)acetamide A->C Triethylamine, DCM B Acetyl Chloride B->C E This compound C->E Acetic Acid D Bromine D->E

Diagram 1: Two-Step Synthesis of this compound.

Protocol_2 cluster_bromination Direct Bromination F N-(2-oxopropyl)acetamide H This compound F->H AIBN, CCl4, Reflux G N-Bromosuccinimide (NBS) G->H

Diagram 2: Direct Bromination using N-Bromosuccinimide.

Concluding Remarks

The choice between these protocols will depend on the specific requirements of the researcher, including available starting materials, desired purity, and time constraints. Protocol 1 offers a more controlled, stepwise approach that may be preferable for achieving high purity, albeit with a longer reaction time. Protocol 2 presents a more direct and potentially higher-yielding alternative, which could be advantageous for rapid synthesis, though it may necessitate more rigorous purification to remove byproducts. Further optimization of these proposed protocols through experimental validation is recommended to determine the most efficient and scalable method for the synthesis of this compound in a laboratory or industrial setting.

References

Safety Operating Guide

Safe Disposal of N-(1-Bromo-2-oxopropyl)acetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of N-(1-Bromo-2-oxopropyl)acetamide is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Understanding the Hazards

This compound and similar bromo-acetamide compounds are classified as hazardous materials. It is imperative to handle this substance with care, recognizing its potential risks.

Key Hazards:

  • Toxicity: Toxic if swallowed.[1]

  • Corrosivity: Causes severe skin burns and eye damage.[1][2]

  • Irritation: May cause respiratory irritation.[3][4]

  • Carcinogenicity: Suspected of causing cancer.[5]

  • Reactivity: Sensitive to light, heat, and moisture.[4] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4]

  • Hazardous Decomposition: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[1][3]

II. Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is essential for safe handling and storage.

PropertyValueSource
Appearance White Powder Solid[1]
Molecular Formula C5H8BrNO2[6]
Melting Point/Range 88 - 91 °C / 190.4 - 195.8 °F (for 2-Bromoacetamide)[1]
Odor Odorless[1]

III. Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may also be necessary.

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[2][3][4] If a fume hood is not available, a NIOSH/MSHA approved respirator with appropriate cartridges should be used.

IV. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal program.

Step 1: Waste Collection and Storage

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4]

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 2: Spill Management

  • In the event of a spill, evacuate the area.

  • Wearing the appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable container for disposal.[2][3][4]

  • Avoid creating dust during the cleanup process.[2][3][4]

  • After the material has been collected, decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • Collect all cleanup materials in a sealed bag or container for disposal as hazardous waste.

Step 3: Final Disposal

  • The primary disposal method is to transfer the waste to a licensed and approved hazardous waste disposal facility.[1][2][3][4][5]

  • One specified method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Crucially, do not dispose of this compound down the drain or in the regular trash. [3][7]

V. Emergency Procedures

In case of exposure, immediate action is required.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

VI. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection & Handling cluster_disposal Final Disposal A Wear Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat C Collect Waste in a Designated, Labeled Container A->C B Work in a Chemical Fume Hood B->C E Store waste in a cool, dry, well-ventilated, secure area. C->E D For Spills: Sweep into a suitable container. Avoid creating dust. D->E F Arrange for Pickup by an Approved Hazardous Waste Contractor E->F G Transport to a Licensed Hazardous Waste Facility F->G H Final Disposal Method: (e.g., Incineration) G->H

Caption: Disposal Workflow for this compound

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.